3-Bromo-4-iodobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSUGBHLVDLGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586348 | |
| Record name | 3-Bromo-4-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249647-25-4 | |
| Record name | 3-Bromo-4-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-4-iodobenzoic acid CAS number
An In-Depth Technical Guide to 3-Bromo-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in modern pharmaceutical research and development. Its utility stems from its uniquely functionalized aromatic scaffold, featuring two distinct halogen atoms that allow for regioselective manipulation in complex synthetic pathways.
Physicochemical and Safety Data
This compound is a crystalline solid at room temperature.[1] Its core chemical and physical properties are essential for its handling, storage, and application in synthetic chemistry.
Data Presentation: Key Properties of this compound
| Property | Value | Reference |
| CAS Number | 249647-25-4 | [2][3][4][5] |
| Molecular Formula | C₇H₄BrIO₂ | [2][4][5][6] |
| Molecular Weight | 326.91 g/mol | [2][4][5][6] |
| Melting Point | 242-243 °C | [1][7] |
| Appearance | Light pink crystalline powder | [1] |
| Purity | Typically ≥95-97% | [2][4][8] |
| Storage | Store in a dark, dry, sealed container at room temperature. | [1][4] |
Safety and Handling: This compound is considered harmful if swallowed, inhaled, or in contact with skin.[8] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and laboratory clothing.[8] All handling should be performed in a chemical fume hood.[8] In case of fire, use dry powder or carbon dioxide extinguishers.[8]
Role in Modern Drug Discovery: A PROTAC Building Block
The primary application of this compound in contemporary drug discovery is as a versatile building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[5]
PROTACs are heterobifunctional molecules designed to eliminate specific target proteins from the cell by hijacking the body's own ubiquitin-proteasome system (UPS).[9][10][11] A typical PROTAC consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two.[11][12]
The structure of this compound is ideal for this purpose. The differential reactivity of the C-Br and C-I bonds allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings).[13] This enables chemists to first attach a linker or the E3 ligase ligand at one position (typically the more reactive iodine) and subsequently attach the POI-binding ligand at the other, providing precise control over the final molecular architecture.
Below is a diagram illustrating the general mechanism of action for a PROTAC molecule.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Synthetic Pathways and Experimental Protocols
The synthesis of this compound and its subsequent use in cross-coupling reactions are fundamental processes for its application in research.
Representative Synthesis of this compound
While multiple synthetic routes exist, a common strategy involves the halogenation and subsequent oxidation of a suitable precursor. A historical method involves the bromination and iodination of p-toluic acid followed by oxidation.[3] A more modern and plausible approach for selective synthesis could involve a Sandmeyer-type reaction starting from a commercially available aminobenzoic acid derivative.
Experimental Protocol: Synthesis via Diazotization and Iodination (Representative)
This protocol is a representative example based on established chemical principles, such as those used in similar syntheses.[14]
-
Diazotization: 3-Bromo-4-aminobenzoic acid (1.0 eq) is suspended in a mixture of water and a strong acid (e.g., sulfuric acid) and cooled to 0-5 °C in an ice-water bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes until a clear diazonium salt solution is formed.
-
Iodination: A solution of potassium iodide (1.5 eq) in water is prepared and cooled. The cold diazonium salt solution is added slowly to the potassium iodide solution. The mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium intermediate, often observed by the cessation of nitrogen gas evolution.
-
Work-up and Purification: After cooling, the reaction mixture is treated with a solution of sodium bisulfite to quench any remaining iodine. The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water. The crude solid is then recrystallized from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.
Application in Suzuki-Miyaura Cross-Coupling
The differential reactivity of the C-I and C-Br bonds is key to the utility of this compound. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position.
The diagram below illustrates a logical workflow for the sequential functionalization of this compound.
Figure 2: Workflow for sequential Suzuki coupling of this compound.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol is a general methodology adapted from standard procedures for Suzuki couplings of aryl halides.[2][15][16]
-
Reaction Setup: To a round-bottomed flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq).
-
Solvent and Degassing: Add a suitable degassed solvent system (e.g., a mixture of 1,4-dioxane and water). The mixture is thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: The flask is sealed and heated to the desired temperature (typically 80-100 °C) with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 3-bromo-4-arylbenzoic acid intermediate. This intermediate can then be subjected to a second coupling reaction at the C-Br position under similar or more forcing conditions.
References
- 1. orgsyn.org [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. calpaclab.com [calpaclab.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chembk.com [chembk.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of BromoTag: A “Bump-and-Hole”–PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound [myskinrecipes.com]
- 14. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]
- 15. scribd.com [scribd.com]
- 16. rsc.org [rsc.org]
An In-depth Technical Guide to 3-Bromo-4-iodobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-Bromo-4-iodobenzoic acid, a key building block in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, outlines a general synthetic approach, and discusses its applications, particularly in the development of novel therapeutics.
Core Properties and Data
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring both bromine and iodine atoms on the benzoic acid core, makes it a versatile reagent for various cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₇H₄BrIO₂ | [1][2][3][4][5] |
| Molecular Weight | 326.91 g/mol | [2][3][4][5] |
| CAS Number | 249647-25-4 | [1][3] |
| Appearance | Light pink crystalline powder | [6] |
| Melting Point | 242-243 °C | [6] |
| Purity | Typically ≥95-98% | [1][6] |
| Storage Conditions | Store in a dark, dry place at room temperature. | [6] |
| Solubility | Data not widely available, but expected to be soluble in organic solvents like DMSO and DMF. | |
| InChI Key | VRRRMWPFDXNFBX-UHFFFAOYSA-N | [7] |
Health and Safety Information
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][8]
-
Hazard Statements: H302, H315, H319, H335.[6]
-
Precautionary Statements: P280, P301+P312, P261.[6]
-
Personal Protective Equipment (PPE): Appropriate PPE, such as gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[8]
Experimental Protocols: Synthesis
While specific, detailed, and reproducible experimental protocols for the synthesis of this compound are not extensively published in readily available literature, a general synthetic route has been reported.
General Synthesis from 1-Ethyl-4-iodobenzene:
One documented pathway involves a multi-step reaction starting from 1-ethyl-4-iodobenzene.[3] The process can be summarized as follows:
-
Halogenation: The starting material undergoes bromination and iodination to introduce the bromo and iodo groups onto the aromatic ring. This step typically involves reagents like iodine and bromine.[3]
-
Oxidation: The ethyl group is then oxidized to a carboxylic acid. This transformation is often achieved using a strong oxidizing agent such as chromium (VI) oxide in an acidic medium like acetic acid.[3]
-
Purification: The final product, this compound, is purified from the reaction mixture, commonly through recrystallization, to achieve the desired purity.
Due to the hazardous nature of the reagents involved, particularly chromium (VI) oxide, all synthetic steps must be performed with extreme caution and appropriate safety measures in place.
Applications in Drug Development and Organic Synthesis
The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex organic molecules.
-
Protein Degrader Building Blocks: This compound is classified as a building block for protein degraders, indicating its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related molecules aimed at targeted protein degradation.[1]
-
Cross-Coupling Reactions: The presence of two different halogen atoms (bromo and iodo) at distinct positions allows for regioselective cross-coupling reactions. The carbon-iodine bond is more reactive than the carbon-bromine bond in reactions like Suzuki and Heck couplings.[9] This differential reactivity enables the sequential introduction of different functional groups, which is a powerful strategy in the synthesis of complex drug candidates, including anti-inflammatory and anti-cancer agents.[9]
-
Precursor for Novel Therapeutics: As a derivative of iodobenzoic acid, it serves as a starting material for creating novel compounds with potential biological activities. For instance, derivatives of iodobenzoic acids have been used to synthesize acylhydrazones with antimicrobial and anticancer properties.[10]
Visualization of Synthetic Utility
The following diagram illustrates the role of this compound as a key intermediate in a typical synthetic workflow in drug discovery.
Caption: Synthetic workflow of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-IODO-5-BROMOBENZOIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 7. 4-Bromo-3-iodobenzoic acid | CymitQuimica [cymitquimica.com]
- 8. 3-Bromo-4-iodo-benzoic acid | CAS#:249647-25-4 | Chemsrc [chemsrc.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-Bromo-4-iodobenzoic acid, a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science.[1] The dual halogen functionality allows for selective cross-coupling reactions, making it a valuable building block in the synthesis of complex organic molecules.[1]
Core Physical Properties
The physical characteristics of this compound are crucial for its application in synthesis, formulation, and biological studies. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrIO₂ | [2][3] |
| Molecular Weight | 326.91 g/mol | [3][4] |
| Melting Point | 242-243 °C | [2] |
| Boiling Point | Predicted for methyl ester: 328.1 ± 27.0 °C | [5] |
| pKa | Predicted: ~2.9 - 4.0 | [6][7] |
| LogP | 2.75190 | [2] |
| Appearance | Solid |
Experimental Protocols
1. Melting Point Determination
The melting point of this compound can be determined using a standard melting point apparatus, such as a Mel-Temp or a digital melting point device.[8][9][10][11][12]
-
Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.[8][9][10]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[9]
-
Heating Rate: A rapid heating rate (5-10 °C per minute) can be used for an initial approximate determination.[8] For an accurate measurement, the temperature should be raised slowly, at a rate of approximately 2 °C per minute, as it approaches the expected melting point.[8]
-
Data Recording: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted.[8] A narrow melting range is indicative of a pure compound.[8]
2. Recrystallization for Purification
Recrystallization is a standard technique to purify solid organic compounds like this compound, based on its differential solubility in a hot versus a cold solvent.[13][14][15][16]
-
Solvent Selection: An appropriate solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For benzoic acid and its derivatives, water is often a suitable solvent.[13][14]
-
Dissolution: The impure solid is dissolved in a minimum amount of the hot solvent to form a saturated solution.[13][14]
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them.[14][15]
-
Hot Filtration: The hot solution is filtered to remove any insoluble impurities and activated charcoal.[14][15]
-
Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote the formation of crystals.[13][14]
-
Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried to a constant weight.[13][14]
3. pKa Determination (Predicted)
The acidity of this compound, represented by its pKa value, can be predicted using computational methods. Density Functional Theory (DFT) models, such as CAM-B3LYP, have shown reliability in predicting the pKa of substituted benzoic acids.[6][7][17] These calculations take into account the inductive and resonance effects of the substituents on the acidity of the carboxylic acid group.[6][18] The electron-withdrawing nature of the bromine and iodine atoms is expected to increase the acidity of the benzoic acid core, resulting in a lower pKa value compared to unsubstituted benzoic acid (pKa ≈ 4.2).[6]
Synthesis Pathway
The following diagram illustrates a potential multi-step synthesis of this compound. This pathway provides a logical workflow for the preparation of this compound from commercially available starting materials.
Caption: A two-step synthesis of this compound.[4]
References
- 1. This compound [myskinrecipes.com]
- 2. 3-Bromo-4-iodo-benzoic acid | CAS#:249647-25-4 | Chemsrc [chemsrc.com]
- 3. scbt.com [scbt.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound METHYL ESTER | 249647-24-3 [amp.chemicalbook.com]
- 6. art.torvergata.it [art.torvergata.it]
- 7. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. community.wvu.edu [community.wvu.edu]
- 9. byjus.com [byjus.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. athabascau.ca [athabascau.ca]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
A Comprehensive Technical Guide to the Solubility of 3-Bromo-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available solubility data for 3-bromo-4-iodobenzoic acid, a compound of interest in pharmaceutical and chemical research. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a qualitative solubility profile based on related compounds, detailed experimental protocols for determining solubility, and standardized workflows to guide researchers in their own assessments.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for any solubility studies.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrIO₂ | [1][2][3] |
| Molecular Weight | 326.91 g/mol | [3] |
| CAS Number | 249647-25-4 | [2] |
| Melting Point | 242-243°C | [4] |
| Appearance | Solid | [1] |
Solubility Profile
Based on these related compounds, the expected solubility of this compound is summarized below. It is crucial to note that these are qualitative predictions and should be confirmed through experimental validation.
| Solvent | Expected Qualitative Solubility |
| Water (cold) | Low / Insoluble |
| Water (hot) | Slightly Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Diethyl Ether | Soluble |
| Acetone | Soluble |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols, adapted from established methodologies, are provided.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for concentration analysis (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.
-
Equilibration: Place the container in a constant temperature shaker bath. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The temperature should be precisely controlled (e.g., 25 °C or 37 °C).
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. It is critical to avoid any transfer of solid particles into the sample for analysis.
-
Sample Preparation: Withdraw a known aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Concentration Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculation: Calculate the solubility of the compound in the solvent, expressed in units such as g/L, mg/mL, or mol/L, taking into account the dilution factor.
High-Throughput Screening (HTS) Solubility Assay
For rapid screening of solubility in multiple solvents, a high-throughput method can be employed.
Materials:
-
This compound (as a stock solution in a highly soluble solvent like DMSO)
-
A panel of aqueous and organic solvents
-
96-well microplates (UV-transparent if using a spectrophotometric method)
-
Plate shaker
-
Plate reader (e.g., spectrophotometer or nephelometer)
Procedure:
-
Preparation of Test Plates: Dispense the selected solvents into the wells of a 96-well plate.
-
Compound Addition: Add a small, precise volume of the concentrated stock solution of this compound to each well.
-
Incubation and Shaking: Seal the plate and incubate at a controlled temperature, with continuous shaking, for a set period (e.g., 2-24 hours).
-
Solubility Measurement: Determine the solubility endpoint. This can be done by measuring the turbidity (nephelometry) or by analyzing the concentration of the dissolved compound in the supernatant after centrifugation of the plate (e.g., by HPLC-UV or LC-MS).
Experimental and Logical Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the solubility determination experiments.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for High-Throughput Solubility Screening.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this guide provides researchers with a robust framework for approaching its solubility assessment. The provided qualitative predictions, detailed experimental protocols, and clear workflows are intended to empower scientists and drug development professionals to generate the precise data required for their research and development activities. It is strongly recommended that experimental determination of solubility be conducted to obtain accurate and reliable data for any application.
References
A Technical Guide to the Spectral Data of 3-Bromo-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Bromo-4-iodobenzoic acid (C₇H₄BrIO₂). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally analogous compounds and established spectroscopic principles. This guide also includes detailed experimental protocols for the acquisition of such spectra and a logical workflow for the spectroscopic analysis of organic compounds, intended to serve as a valuable resource for researchers in chemical synthesis and drug development.
Predicted Spectroscopic Data
The following sections and tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the known spectral properties of similar compounds, including 3-bromobenzoic acid, 4-iodobenzoic acid, and other halogenated benzoic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, and a broad singlet for the carboxylic acid proton. The electron-withdrawing effects of the bromine, iodine, and carboxylic acid groups will cause these aromatic protons to be deshielded, appearing at higher chemical shifts (downfield).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.2 - 8.4 | d | ~2.0 | 1H |
| H-5 | ~7.8 - 8.0 | d | ~8.4 | 1H |
| H-6 | ~7.9 - 8.1 | dd | ~8.4, 2.0 | 1H |
| -COOH | ~11.0 - 13.0 | br s | - | 1H |
Disclaimer: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 - 170 |
| C-1 | ~130 - 135 |
| C-2 | ~138 - 142 |
| C-3 | ~120 - 125 |
| C-4 | ~95 - 100 |
| C-5 | ~130 - 135 |
| C-6 | ~135 - 140 |
Disclaimer: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key features will be the absorptions from the carboxylic acid group and the substituted aromatic ring.[1]
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to Weak |
| C-O Stretch | 1200-1300 | Medium |
| C-Br Stretch | 550-650 | Medium |
| C-I Stretch | 500-600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 4: Predicted Mass Spectrometry Data for this compound
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 326/328 | Molecular ion peak, showing the isotopic pattern for one bromine atom. |
| [M-OH]⁺ | 309/311 | Loss of the hydroxyl group. |
| [M-COOH]⁺ | 281/283 | Loss of the carboxylic acid group. |
| [C₆H₃BrI]⁺ | 280/282 | Loss of the carboxyl group and a hydrogen atom. |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality spectral data for a solid organic compound like this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolution: Accurately weigh approximately 10-20 mg of the sample for ¹H NMR (25-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The choice of solvent is critical to avoid interfering signals.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool at the tip of the pipette to prevent issues with the magnetic field homogeneity (shimming).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shifts (δ = 0.00 ppm).
¹H NMR Acquisition:
-
Instrument Setup: Place the NMR tube into the spectrometer's spinner and insert it into the magnet. The instrument's field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample at this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is standard.
-
¹³C NMR Acquisition:
-
Instrument Setup: The same sample and shimming from the ¹H NMR experiment can be used.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 2 seconds is common.
-
Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the correct absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the TMS signal or the residual solvent peak.
-
Integration (¹H NMR): The area under each peak is integrated to determine the relative number of protons.
IR Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the infrared spectrum. The instrument's software will automatically ratio the sample spectrum against the background.
-
Cleaning: After the analysis, clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft wipe.
Potassium Bromide (KBr) Pellet:
-
Grinding: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.[3]
-
Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum.[4]
Mass Spectrometry
Sample Preparation:
-
Dissolution: Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile to a concentration of approximately 1-10 µg/mL.[2]
-
Filtration: Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
Data Acquisition (Electrospray Ionization - ESI):
-
Ionization Mode: For benzoic acids, negative ion mode ([M-H]⁻) is often preferred to observe the deprotonated molecule, though positive ion mode ([M+H]⁺) can also be used.[2]
-
Infusion: The sample solution is introduced into the mass spectrometer's source via direct infusion or through a liquid chromatography (LC) system.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.
Data Analysis:
-
Molecular Ion: Identify the molecular ion peak to confirm the molecular weight.
-
Isotopic Pattern: Analyze the isotopic pattern to confirm the presence of elements with multiple common isotopes, such as bromine.
-
Fragmentation: Analyze the fragmentation pattern to gain further structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.
Caption: A logical workflow for the spectroscopic analysis of a synthesized organic compound.
References
An In-depth Technical Guide to the Synthesis of 3-Bromo-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 3-Bromo-4-iodobenzoic acid, a valuable halogenated aromatic carboxylic acid intermediate in the development of pharmaceuticals and other complex organic molecules. This document details plausible synthetic pathways, complete with experimental protocols and characterization data, to assist researchers in the efficient and effective synthesis of this compound.
Introduction
This compound (CAS No. 249647-25-4) is a key building block in organic synthesis. Its structure, featuring a carboxylic acid group and two different halogen substituents (bromo and iodo) on the aromatic ring, allows for selective functionalization through various cross-coupling reactions. This dual reactivity makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry and materials science. This guide outlines the most viable synthetic approaches to this compound, starting from commercially available precursors.
Synthetic Pathways
Two primary synthetic routes have been identified for the preparation of this compound. The first is a multi-step synthesis starting from p-toluidine, and the second is a two-step process starting from 1-ethyl-4-iodobenzene.
Multi-step Synthesis from p-Toluidine
This pathway involves a sequence of well-established organic reactions to progressively build the target molecule. The overall transformation is depicted in the workflow below.
Caption: Synthetic workflow for this compound starting from p-Toluidine.
Synthesis from 1-Ethyl-4-iodobenzene
A second, more direct route, has been reported in the literature, starting from 1-ethyl-4-iodobenzene. This method involves a two-step process of halogenation followed by oxidation.[1]
Caption: Two-step synthesis of this compound from 1-Ethyl-4-iodobenzene.
Experimental Protocols
The following sections provide detailed experimental procedures for the multi-step synthesis from p-toluidine, as this route utilizes more commonly available starting materials and well-documented reaction types.
Step 1: Acetylation of p-Toluidine to p-Acetotoluidide
Materials:
-
p-Toluidine
-
Glacial Acetic Acid
Procedure:
-
In a round-bottomed flask, reflux 2 moles of commercial p-toluidine with 800 cc of glacial acetic acid for two hours.
-
After reflux, equip the flask with a mechanical stirrer and cool the mixture to 45°C. Part of the product may crystallize at this stage.
Step 2: Bromination of p-Acetotoluidide
Materials:
-
p-Acetotoluidide from Step 1
-
Bromine
-
Sodium Bisulfite
Procedure:
-
To the stirred mixture from Step 1, slowly add 2.03 moles of bromine from a separatory funnel, maintaining the temperature between 50-55°C. This addition typically takes about forty minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Pour the reaction mixture in a thin stream into 10 L of cold water containing 25 g of sodium bisulfite with efficient stirring.
-
The 3-bromo-4-acetaminotoluene separates as crystalline flocks. Filter the product by suction, wash thoroughly with water, and press dry.
Step 3: Hydrolysis of 3-Bromo-4-acetaminotoluene
Materials:
-
3-Bromo-4-acetaminotoluene from Step 2
-
95% Ethyl Alcohol
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide
Procedure:
-
Reflux the partially dried 3-bromo-4-acetaminotoluene with 500 cc of 95% ethyl alcohol in a round-bottomed flask.
-
To the boiling solution, add 500 cc of concentrated hydrochloric acid and continue refluxing for three hours. The hydrochloride salt of 3-bromo-4-aminotoluene will crystallize out.
-
Cool the mixture thoroughly and filter the hydrochloride salt by suction, washing with chilled alcohol.
-
Suspend the hydrochloride salt in 800 cc of water and liberate the free base by adding a solution of 140 g of technical sodium hydroxide in 700 cc of water. The 3-bromo-4-aminotoluene will separate as a heavy brownish oil.
-
Separate the oil, dry over solid sodium hydroxide, and purify by distillation under reduced pressure (b.p. 120-122°C/30 mm or 92-94°C/3 mm).
Step 4: Sandmeyer Reaction of 3-Bromo-4-aminotoluene
Materials:
-
3-Bromo-4-aminotoluene from Step 3
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Potassium Iodide
Procedure:
-
Dissolve the 3-bromo-4-aminotoluene in a mixture of concentrated sulfuric acid and water, and cool to below 5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Extract the product, 3-bromo-4-iodotoluene, with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation or column chromatography.
Step 5: Oxidation of 3-Bromo-4-iodotoluene
Materials:
-
3-Bromo-4-iodotoluene from Step 4
-
Potassium Permanganate (KMnO₄)
-
Sodium Carbonate (optional, for alkaline conditions)
-
Sulfuric Acid (for acidification)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, suspend 3-bromo-4-iodotoluene in water (and optionally sodium carbonate for alkaline oxidation).
-
Heat the mixture to reflux and add potassium permanganate portion-wise over a period of time. The purple color of the permanganate will disappear as it is consumed.
-
Continue refluxing until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with dilute sulfuric acid to precipitate the crude this compound.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
Quantitative Data
While a complete set of quantitative data for the entire multi-step synthesis of this compound is not available in a single source, the following table summarizes the expected yields for analogous individual reaction steps found in the literature.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 & 2 | Acetylation & Bromination | p-Toluidine | 3-Bromo-4-acetaminotoluene | 79 (for pure product) |
| 3 | Hydrolysis | 3-Bromo-4-acetaminotoluene | 3-Bromo-4-aminotoluene | 60-67 (crude) |
| 4 | Sandmeyer Reaction | Aromatic Amines | Aromatic Iodides | 85 (for 4-iodobenzoic acid) |
| 5 | Oxidation | Substituted Toluenes | Substituted Benzoic Acids | High |
Characterization Data
The following table provides the key physical and spectroscopic data for the final product, this compound.
| Property | Value |
| Molecular Formula | C₇H₄BrIO₂ |
| Molecular Weight | 326.91 g/mol |
| CAS Number | 249647-25-4 |
| Appearance | Solid |
| Purity | >95% (commercially available) |
Conclusion
The synthesis of this compound can be effectively achieved through a multi-step pathway starting from p-toluidine. While this route involves several transformations, each step utilizes well-established and reliable chemical reactions. The alternative synthesis from 1-ethyl-4-iodobenzene offers a more direct approach, though the starting material may be less common. This guide provides the necessary procedural framework for researchers to synthesize this valuable intermediate for applications in drug discovery and materials science. It is recommended that each step be optimized for yield and purity in the laboratory setting.
References
An In-depth Technical Guide to the Synthesis of 3-Bromo-4-iodobenzoic Acid
This technical guide provides a comprehensive overview of the primary synthetic routes for 3-Bromo-4-iodobenzoic acid, a valuable building block in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.
Core Synthetic Strategies
The synthesis of this compound predominantly proceeds through two main pathways, both of which utilize a Sandmeyer-type reaction to introduce the iodo group. The choice of starting material dictates the specific sequence of reactions. The two principal starting materials are:
-
4-Amino-3-bromobenzoic acid
-
3-Bromo-4-aminotoluene
The selection between these routes often depends on the commercial availability and cost of the starting materials, as well as the desired scale of the synthesis.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data associated with the primary synthetic routes to this compound. This data has been compiled from various sources to provide a comparative overview.
| Parameter | Route 1: From 4-Amino-3-bromobenzoic acid | Route 2: From 3-Bromo-4-aminotoluene |
| Starting Material | 4-Amino-3-bromobenzoic acid | 3-Bromo-4-aminotoluene |
| Key Reactions | Diazotization, Sandmeyer Iodination | Diazotization, Sandmeyer Iodination, Oxidation |
| Purity (Typical) | >95% after recrystallization[1] | >95% after purification |
| Overall Yield | Dependent on Sandmeyer reaction efficiency | Multi-step yield dependent on all stages |
| Advantages | Fewer synthetic steps | Readily available and inexpensive starting material (p-Toluidine) |
| Disadvantages | Higher cost of starting material | Longer reaction sequence, use of strong oxidizing agents |
Experimental Protocols
Detailed methodologies for the key synthetic pathways are provided below. These protocols are based on established chemical literature and are intended to serve as a guide for laboratory synthesis.
Route 1: Synthesis from 4-Amino-3-bromobenzoic acid
This route involves the direct conversion of the amino group in 4-Amino-3-bromobenzoic acid to an iodo group via a Sandmeyer reaction.
Step 1: Diazotization of 4-Amino-3-bromobenzoic acid
-
In a reaction vessel, suspend 4-Amino-3-bromobenzoic acid in an aqueous solution of a non-nucleophilic acid, such as sulfuric acid or tetrafluoroboric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension with vigorous stirring. The temperature must be maintained below 5 °C to ensure the stability of the resulting diazonium salt.
-
Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.
Step 2: Sandmeyer Iodination
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt.
-
Cool the reaction mixture and collect the precipitated crude this compound by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Route 2: Synthesis from 3-Bromo-4-aminotoluene
This multi-step synthesis begins with 3-Bromo-4-aminotoluene, which is first converted to 3-Bromo-4-iodotoluene, followed by oxidation of the methyl group to a carboxylic acid.[2]
Step 1: Diazotization of 3-Bromo-4-aminotoluene
-
Dissolve 3-Bromo-4-aminotoluene in a mixture of a suitable acid (e.g., sulfuric acid) and water.[3]
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.[3]
-
Stir the mixture for an additional 30 minutes at this temperature to complete the formation of the diazonium salt.
Step 2: Sandmeyer Iodination
-
Prepare a solution of potassium iodide in water.
-
Add the cold diazonium salt solution to the potassium iodide solution with stirring.
-
Allow the mixture to react, with gentle warming if necessary, until the evolution of nitrogen gas ceases.
-
Extract the resulting 3-Bromo-4-iodotoluene with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with a sodium thiosulfate solution to remove any excess iodine, then with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain crude 3-Bromo-4-iodotoluene.
Step 3: Oxidation of 3-Bromo-4-iodotoluene
-
Suspend the crude 3-Bromo-4-iodotoluene in an aqueous solution containing a strong oxidizing agent, such as potassium permanganate (KMnO₄) or a mixture of chromium (VI) oxide in acetic acid.[4]
-
Heat the mixture under reflux for several hours until the reaction is complete (as monitored by TLC).
-
Cool the reaction mixture and, if using KMnO₄, quench the excess oxidant with a suitable reagent (e.g., sodium bisulfite).
-
Filter the mixture to remove manganese dioxide (if formed).
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent to obtain pure this compound.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways described above.
Caption: Synthetic Route from 4-Amino-3-bromobenzoic acid.
Caption: Synthetic Route from 3-Bromo-4-aminotoluene.
References
A Technical Guide to the Regioselective Synthesis of 3-Bromo-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the regioselective synthesis of 3-bromo-4-iodobenzoic acid, a valuable halogenated aromatic intermediate in the development of pharmaceuticals and other complex organic molecules. The strategic placement of bromine and iodine atoms on the benzoic acid scaffold offers differential reactivity, enabling selective functionalization in cross-coupling reactions. This document details two primary synthetic methodologies, complete with experimental protocols, a comparative analysis of quantitative data, and visualizations of the reaction pathways.
Introduction
This compound is a key building block in medicinal chemistry and materials science. The distinct carbon-halogen bond strengths (C-I < C-Br) allow for sequential and site-selective reactions, such as Suzuki, Sonogashira, and Heck couplings, making it an ideal substrate for the construction of complex molecular architectures. This guide explores two robust synthetic routes to this versatile compound, providing researchers with the necessary information to select and implement the most suitable method for their specific needs.
Synthetic Methodologies
Two principal routes for the regioselective synthesis of this compound are presented:
-
Route 1: A two-step synthesis commencing with the bromination of 4-aminobenzoic acid, followed by a Sandmeyer reaction to introduce the iodine atom.
-
Route 2: A multi-step synthesis beginning with the Sandmeyer reaction of 2-bromo-4-methylaniline to form 3-bromo-4-iodotoluene, followed by oxidation to the corresponding benzoic acid.
Route 1: Bromination of 4-Aminobenzoic Acid followed by Sandmeyer Iodination
This is a widely employed and reliable method that utilizes readily available starting materials.
Step 1: Synthesis of 4-Amino-3-bromobenzoic Acid
The initial step involves the regioselective bromination of 4-aminobenzoic acid. The amino group is a strong activating group and directs the electrophilic substitution to the ortho and para positions. Since the para position is occupied by the carboxylic acid group, bromination occurs at the ortho position. Two common methods for this transformation are presented below.
-
Method A: Bromination with N-Bromosuccinimide (NBS) This method offers good yields and is a standard procedure for the bromination of activated aromatic rings.[1]
-
Method B: Bromination with Ammonium Bromide and Hydrogen Peroxide This approach is considered a "greener" alternative, avoiding the use of halogenated reagents like NBS.[1]
Step 2: Sandmeyer Iodination of 4-Amino-3-bromobenzoic Acid
The second step is the conversion of the amino group of 4-amino-3-bromobenzoic acid to an iodo group via a Sandmeyer reaction. This reaction proceeds through the formation of a diazonium salt, which is then displaced by an iodide ion.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two primary synthetic routes, allowing for a clear comparison.
| Parameter | Route 1: Step 1A (NBS) | Route 1: Step 1B (NH₄Br/H₂O₂) | Route 1: Step 2 (Sandmeyer) | Route 2: Step 1 (Sandmeyer) | Route 2: Step 2 (Oxidation) |
| Starting Material | 4-Aminobenzoic Acid | 4-Aminobenzoic Acid | 4-Amino-3-bromobenzoic Acid | 2-Bromo-4-methylaniline | 3-Bromo-4-iodotoluene |
| Key Reagents | N-Bromosuccinimide, DMF | Ammonium Bromide, H₂O₂, Acetic Acid | NaNO₂, HCl, KI | NaNO₂, HCl, KI | KMnO₄ (or other oxidant) |
| Reported Yield | ~70%[1] | Not explicitly stated, but generally good | Good to high (estimated 70-80%) | Good (not explicitly quantified)[2] | Good to high (estimated 80-90%) |
| Reaction Time | 18 hours[1] | 3 hours[1] | < 1 hour (diazotization) + overnight | < 1 hour (diazotization) + overnight[2] | Several hours to overnight |
| Purity | Requires recrystallization | Requires recrystallization | Requires purification | Requires purification[2] | Requires purification |
| Advantages | High yield, well-established | Greener reagents | Direct conversion to final product series | Utilizes a different starting material | Generally high-yielding reaction |
| Disadvantages | Use of halogenated reagent | Potentially lower yield than NBS method | Diazonium salts can be unstable | Multi-step overall synthesis | Use of strong oxidizing agents |
Experimental Protocols
Route 1: Detailed Methodology
Step 1A: Synthesis of 4-Amino-3-bromobenzoic Acid using NBS[1]
-
Dissolution: In a round-bottom flask, dissolve 100 mmol of 4-aminobenzoic acid in 50 mL of N,N-dimethylformamide (DMF).
-
Addition of NBS: To the solution, add 100 mmol of N-bromosuccinimide (NBS).
-
Reaction: Stir the reaction mixture at room temperature for 18 hours.
-
Precipitation: Upon completion, pour the reaction mixture into 100 mL of water to precipitate the solid product.
-
Isolation and Purification: Collect the precipitate by filtration, wash it with water, and dry it under a vacuum to yield 4-amino-3-bromobenzoic acid. Further purification can be achieved by recrystallization from a mixture of dichloromethane and methanol.
Step 1B: Synthesis of 4-Amino-3-bromobenzoic Acid using NH₄Br/H₂O₂[1]
-
Preparation of Reaction Mixture: In a 25 mL flask, combine 2 g (14.6 mmol) of 4-aminobenzoic acid and 1.5 g (16.0 mmol) of ammonium bromide in 15 mL of acetic acid.
-
Addition of Oxidant: Add 0.545 g (16.0 mmol) of hydrogen peroxide dropwise to the mixture.
-
Reaction: Stir the mixture at room temperature for 3 hours.
-
Isolation: Stop the stirring and allow the precipitate to settle.
-
Purification: Filter the obtained precipitate and wash it with water. Recrystallization can be performed using a dichloromethane and methanol solvent system.
Step 2: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization:
-
Suspend 10 mmol of 4-amino-3-bromobenzoic acid in a mixture of 10 mL of water and 2.5 mL of concentrated hydrochloric acid in a beaker.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve a slight molar excess of sodium nitrite (1.05 eq) in a minimal amount of cold distilled water.
-
Slowly add the cold sodium nitrite solution dropwise to the suspension of 4-amino-3-bromobenzoic acid, ensuring the temperature is maintained between 0 and 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt.[3]
-
-
Iodination:
-
In a separate flask, dissolve 1.5 equivalents of potassium iodide (KI) in a minimal amount of water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring overnight. Gentle heating may be applied to drive the reaction to completion.
-
The crude this compound will precipitate out of solution.
-
-
Work-up and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
To remove any excess iodine, wash the solid with a cold solution of sodium thiosulfate.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Route 2: Detailed Methodology
Step 1: Synthesis of 3-Bromo-4-iodotoluene[2]
-
Dissolution: Dissolve 29 mmol of 2-bromo-4-methylaniline in 80 mL of acetonitrile. Add an aqueous hydrochloric acid solution prepared from 15 mL of concentrated hydrochloric acid and 50 mL of water.
-
Diazotization: Cool the reaction mixture to 0 °C and slowly add a solution of 34.87 mmol of sodium nitrite in 50 mL of water. Maintain the reaction temperature below 5 °C for 30 minutes after addition.
-
Iodination: Subsequently, add a solution of 43.59 mmol of potassium iodide in 50 mL of water.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Extraction: Upon completion, pour the mixture into 300 mL of water and extract with dichloromethane.
-
Isolation: Combine the organic phases and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to give the crude product.
-
Purification: Purify the resulting brown oil by distillation to obtain light yellow 3-bromo-4-iodotoluene.
Step 2: Oxidation of 3-Bromo-4-iodotoluene to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 10 mmol of 3-bromo-4-iodotoluene in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄, ~3-4 equivalents), typically with a small amount of a phase-transfer catalyst or in a co-solvent system like water/pyridine.
-
Oxidation: Heat the mixture to reflux and stir vigorously for several hours until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.
-
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure product.
Visualizations
Logical Relationship for Synthetic Route Selection
Caption: Decision workflow for selecting a synthetic route.
Experimental Workflow for Route 1
Caption: Experimental workflow for Route 1.
Experimental Workflow for Route 2
Caption: Experimental workflow for Route 2.
References
An In-depth Technical Guide to the Chemical Structure of 3-Bromo-4-iodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of 3-Bromo-4-iodobenzoic acid. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules where the presence of bromo and iodo substituents on an aromatic scaffold allows for diverse chemical modifications.
Chemical Structure and Properties
This compound is a disubstituted benzoic acid with a bromine atom at the 3-position and an iodine atom at the 4-position of the benzene ring.
Chemical Structure:
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 249647-25-4 | [1] |
| Molecular Formula | C₇H₄BrIO₂ | [1] |
| Molecular Weight | 326.91 g/mol | [1] |
| Melting Point | 242-243 °C | N/A |
| Appearance | Solid | [2] |
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| COOH | ~13.0 | broad singlet | - |
| H-2 | ~8.2 | doublet | ~2.0 |
| H-5 | ~7.9 | doublet of doublets | ~8.5, 2.0 |
| H-6 | ~7.8 | doublet | ~8.5 |
Note: Predicted values are based on established increments for substituents on a benzene ring and may vary from experimental values.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C=O | ~167 |
| C-1 | ~135 |
| C-2 | ~138 |
| C-3 | ~123 |
| C-4 | ~98 |
| C-5 | ~139 |
| C-6 | ~131 |
Note: Predicted values are based on established increments for substituents on a benzene ring and may vary from experimental values.
Table 4: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) (Expected) | Intensity |
| O-H (Carboxylic acid) | 3300 - 2500 | Strong, Broad |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C=O (Carboxylic acid) | 1710 - 1680 | Strong |
| C=C (Aromatic) | 1600 - 1450 | Medium to Weak |
| C-O | 1320 - 1210 | Medium |
| C-Br | 680 - 515 | Medium to Weak |
| C-I | 600 - 500 | Medium to Weak |
Table 5: Expected Mass Spectrometry Fragmentation for this compound
| Fragment Ion | m/z (Expected) | Description |
| [M]⁺ | 326/328 | Molecular ion (presence of Br isotope) |
| [M-OH]⁺ | 309/311 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 281/283 | Loss of carboxyl group |
| [C₆H₃BrI]⁺ | 281/283 | Phenyl cation with Br and I |
| [C₆H₃Br]⁺ | 154/156 | Phenyl cation with Br |
| [C₆H₄I]⁺ | 203 | Phenyl cation with I |
Experimental Protocols
A common and effective method for the synthesis of this compound is the oxidation of the corresponding toluene derivative, 3-Bromo-4-iodotoluene.
Synthesis of this compound via Oxidation of 3-Bromo-4-iodotoluene
Materials:
-
3-Bromo-4-iodotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Distilled water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Büchner funnel and flask
-
Beakers and Erlenmeyer flasks
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Bromo-4-iodotoluene and a solution of sodium carbonate or sodium hydroxide in water.
-
Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate in water to the reaction mixture. The addition should be portion-wise to control the exothermic reaction.
-
Reflux: After the addition of potassium permanganate is complete, heat the mixture to reflux. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate. Continue refluxing for several hours until the reaction is complete.
-
Work-up: Cool the reaction mixture to room temperature. The brown manganese dioxide precipitate is removed by filtration. To the filtrate, add sodium bisulfite to reduce any remaining potassium permanganate.
-
Acidification: Carefully acidify the filtrate with a dilute solution of sulfuric acid or hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the this compound.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic impurities.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Synthetic Pathway Visualization
The synthesis of this compound can be logically visualized as a two-step process starting from 3-bromotoluene.
Caption: Synthesis of this compound from 3-Bromotoluene.
References
3-Bromo-4-iodobenzoic acid safety and handling
An In-depth Technical Guide to the Safety and Handling of 3-Bromo-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No: 249647-25-4), a compound utilized in various research and development applications. The following sections detail its properties, potential hazards, and the necessary precautions for its safe use, storage, and disposal. Adherence to these guidelines is crucial for minimizing risks in a laboratory or manufacturing setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for understanding its behavior under various experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C7H4BrIO2 | [1][2][3] |
| Molecular Weight | 326.91 g/mol | [1][2] |
| CAS Number | 249647-25-4 | [1][3] |
| Appearance | Solid | |
| Melting Point | 242-243°C | [1] |
| LogP (Octanol-water partition coefficient) | 2.75190 | [1] |
| Purity | Typically ≥95% | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[1] It is crucial to understand the potential health effects to implement appropriate safety measures.
GHS Hazard Statements:
-
Harmful if swallowed.[1]
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Wash skin thoroughly after handling.[4]
-
Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
Use only outdoors or in a well-ventilated area.[4]
Safe Handling and Storage
Proper handling and storage procedures are paramount to ensure the safety of personnel and the integrity of the compound.
Handling
All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Personnel must wear appropriate personal protective equipment (PPE) at all times. Avoid the formation of dust and aerosols.
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Keep away from heat, flames, and sparks.[1] It should be stored separately from incompatible materials such as strong oxidizing agents.[1][7] Refrigerated storage in closed vessels is also recommended.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent exposure.
| PPE Type | Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1] |
| Respiratory Protection | An approved mask or respirator should be worn, especially when handling the powder outside of a fume hood.[1] |
Experimental Protocols
General Handling Protocol
-
Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and reagents. Put on all required personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within the fume hood to minimize dust inhalation. Use a spatula for transferring the solid.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring. Ensure the container is appropriately labeled.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][5] Clean all equipment used.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, as hazardous waste in accordance with local, state, and federal regulations.[1][4]
Spill Cleanup Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[8] Eliminate all ignition sources if the material is in a flammable solvent.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal. For a solution spill, cover with an inert absorbent material (e.g., sand, vermiculite), and then sweep it into a container for disposal.[1]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.[8]
-
Reporting: Report the spill to the appropriate environmental health and safety personnel.
First Aid Measures
In case of exposure, immediate medical attention is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Considerations
This compound and any contaminated materials must be disposed of as special waste.[1] Arrange for disposal by a licensed disposal company, in consultation with local waste disposal authorities, and in accordance with national and regional regulations.[1][4] Do not allow the material to enter drains or water courses.[1]
Visual Workflow Guides
The following diagrams illustrate the logical workflows for handling and responding to spills of this compound.
References
- 1. 3-Bromo-4-iodo-benzoic acid | CAS#:249647-25-4 | Chemsrc [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound METHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ccny.cuny.edu [ccny.cuny.edu]
Methodological & Application
Application Notes and Protocols for the Selective Suzuki Coupling of 3-Bromo-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly valuable in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials.[3][4] 3-Bromo-4-iodobenzoic acid is a versatile building block that offers the potential for selective, sequential functionalization due to the differential reactivity of its two halogen substituents. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in the oxidative addition step of the Suzuki coupling catalytic cycle allows for chemoselective arylation at the 4-position.[5] This application note provides a detailed protocol for the selective Suzuki coupling of this compound with various arylboronic acids, focusing on conditions that favor monosubstitution at the iodo-position.
Principle of the Reaction
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. In the case of this compound, the oxidative addition occurs preferentially at the more reactive carbon-iodine bond.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (arylboronic acid) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
The selectivity of the reaction for the iodo-substituent is a key feature, enabling the synthesis of 3-bromo-4-arylbenzoic acids, which can be further functionalized at the bromine position in subsequent reactions.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the selective Suzuki coupling of this compound with various arylboronic acids, based on established protocols for similar substrates.
Table 1: Recommended Reaction Conditions for Selective Suzuki Coupling
| Parameter | Condition | Rationale |
| Aryl Halide | This compound | Substrate with differential halogen reactivity. |
| Boronic Acid | Arylboronic acid (1.1-1.5 equiv.) | Coupling partner. A slight excess ensures complete consumption of the starting material. |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-5 mol%) | Common and effective palladium catalysts for Suzuki couplings.[3] |
| Base | K₂CO₃ (2-3 equiv.) or K₃PO₄ (2-3 equiv.) | Activates the boronic acid for transmetalation.[5][7] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Biphasic solvent system to dissolve both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS for completion. |
Table 2: Expected Yields with Various Arylboronic Acids
| Entry | Arylboronic Acid | Expected Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 3-Bromo-4-phenylbenzoic acid | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-Bromo-4-(4-methoxyphenyl)benzoic acid | 80-92 |
| 3 | 4-Fluorophenylboronic acid | 3-Bromo-4-(4-fluorophenyl)benzoic acid | 82-94 |
| 4 | 3-Thienylboronic acid | 3-Bromo-4-(thiophen-3-yl)benzoic acid | 75-88 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 3-Bromo-4-(4-(trifluoromethyl)phenyl)benzoic acid | 70-85 |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]
-
-
Solvent Addition:
-
Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the reaction mixture.
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to 90 °C using a heating mantle or an oil bath.
-
Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-bromo-4-arylbenzoic acid.
-
-
Characterization:
-
Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
Application Notes and Protocols for the Regioselective Sonogashira Coupling of 3-Bromo-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Sonogashira coupling of 3-bromo-4-iodobenzoic acid, a versatile building block in medicinal chemistry and materials science. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds allows for highly selective functionalization, making this substrate particularly valuable for the synthesis of complex molecules.
The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4] The reaction can often be carried out under mild conditions, tolerating a wide variety of functional groups, which is advantageous in the synthesis of complex molecules.[5][6]
A key feature of the Sonogashira coupling is the differential reactivity of aryl halides, which follows the general trend: I > OTf > Br >> Cl.[5][6] This chemoselectivity enables the selective coupling at the more reactive aryl iodide position while leaving the aryl bromide intact for subsequent transformations.[1][4][7] In the case of this compound, the reaction can be directed to the C-I bond by carefully controlling the reaction conditions, such as temperature.[5][7] Coupling at the aryl iodide can often be achieved at room temperature, whereas coupling at the aryl bromide typically requires heating.[5]
Reaction Principle and Regioselectivity
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (in this case, the C-I bond of this compound) to form a Pd(II) complex.[1][6]
-
Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, a copper(I) salt (like CuI), and a base, transfers the acetylide group to the Pd(II) complex.[1][6]
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst, allowing the cycle to continue.[1]
Due to the significantly higher reactivity of the C-I bond compared to the C-Br bond, the oxidative addition of the palladium catalyst occurs preferentially at the iodo-substituted position, leading to the selective formation of the 4-alkynyl-3-bromobenzoic acid derivative.
Tabulated Reaction Parameters
The following tables summarize typical reaction parameters for the selective Sonogashira coupling of this compound with a terminal alkyne. These conditions are based on established protocols for similar dihalogenated aromatic compounds and should serve as a starting point for optimization.
Table 1: Reagent Stoichiometry and Catalysts
| Reagent/Catalyst | Molar Equivalents / Mol % | Purpose |
| This compound | 1.0 eq. | Substrate |
| Terminal Alkyne | 1.1 - 1.5 eq. | Coupling Partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | 1 - 5 mol% | Primary Catalyst |
| Copper(I) Co-catalyst (e.g., CuI) | 1 - 10 mol% | Co-catalyst |
| Base (e.g., Triethylamine, Diisopropylamine) | 2 - 5 eq. | Neutralizes HX byproduct |
Table 2: Reaction Conditions
| Parameter | Typical Range/Value | Notes |
| Solvent | THF, Toluene, DMF, Amine base | Must be anhydrous and degassed. |
| Temperature | Room Temperature to 50°C | Room temperature is often sufficient for selective coupling at the iodide. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation. |
Detailed Experimental Protocol
This protocol describes a general procedure for the regioselective Sonogashira coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Anhydrous amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents (e.g., ethyl acetate, saturated aqueous NH₄Cl, brine, anhydrous Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by the amine base (e.g., Et₃N, 3.0 eq.).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-3-bromobenzoic acid.
Experimental Workflow Diagram
Caption: Workflow for the regioselective Sonogashira coupling.
Copper-Free Sonogashira Coupling
While the classic Sonogashira reaction utilizes a copper co-catalyst, copper-free variations have been developed to avoid the potential for Glaser-type oxidative homocoupling of the alkyne.[7][8] These protocols often require different ligands, bases, or reaction conditions. For this compound, a copper-free protocol could involve a palladium catalyst like Pd(OAc)₂ or Pd₂(dba)₃ and a base such as tetrabutylammonium acetate (TBAA) in a solvent like N-methylpyrrolidinone (NMP) or dimethylformamide (DMF).[5][8][9]
Signaling Pathway and Logic Diagram
The following diagram illustrates the catalytic cycle and the logic of regioselectivity in the Sonogashira coupling of this compound.
Caption: Catalytic cycles and regioselectivity logic.
By leveraging the principles outlined in these notes, researchers can effectively employ the Sonogashira coupling for the selective synthesis of functionalized 3-bromobenzoic acid derivatives, paving the way for the development of novel pharmaceuticals and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
Application Notes and Protocols for the Chemoselective Heck Reaction of 3-Bromo-4-iodobenzoic Acid with Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemoselective Heck reaction of 3-bromo-4-iodobenzoic acid with various alkenes. This reaction is a powerful tool for the synthesis of complex substituted benzoic acid derivatives, which are valuable intermediates in pharmaceutical and materials science research. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds allows for selective functionalization at the 4-position, preserving the bromine atom for subsequent transformations.
Introduction
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] In the case of dihalogenated substrates such as this compound, the reaction can be performed chemoselectively. The oxidative addition of the palladium(0) catalyst to the aryl-halide bond is the rate-determining step, and it occurs preferentially at the more reactive carbon-iodine bond over the stronger carbon-bromine bond. This selectivity allows for the synthesis of 4-alkenyl-3-bromobenzoic acids, which are versatile building blocks for further chemical modifications.
Reaction Principle and Chemoselectivity
The generally accepted mechanism for the Heck reaction involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by alkene insertion into the aryl-palladium bond and subsequent β-hydride elimination to yield the vinylated arene and a palladium(II)-hydride species. Reductive elimination of HX with a base regenerates the active palladium(0) catalyst.
Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the oxidative addition of the palladium catalyst occurs almost exclusively at the iodine-substituted position of this compound. This results in the selective formation of the corresponding 4-alkenyl-3-bromobenzoic acid derivative.
Data Presentation
The following table summarizes typical reaction conditions and yields for the chemoselective Heck reaction of this compound with representative alkenes, based on established protocols for similar aryl iodides.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12-24 | 85-95 |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc | DMA | 120 | 12-24 | 80-90 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 110 | 12-24 | 88-96 |
| Acrylonitrile | Pd(PPh₃)₄ (5) | - | Et₃N | Acetonitrile | 80 | 24 | 75-85 |
Experimental Protocols
General Protocol for the Chemoselective Heck Reaction of this compound with Alkenes
This protocol describes a general procedure for the palladium-catalyzed Heck reaction. The specific conditions may require optimization depending on the alkene used.
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate, styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Ligand (e.g., PPh₃, P(o-tol)₃), if required
-
Base (e.g., Et₃N, NaOAc, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMA, NMP, Acetonitrile)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., PPh₃, 4 mol%), if applicable.
-
Add the anhydrous solvent (e.g., DMF, 5 mL per mmol of this compound).
-
Stir the mixture for 10-15 minutes to ensure dissolution and complex formation.
-
Add the base (e.g., Et₃N, 2.0-3.0 eq.) and the alkene (1.2-1.5 eq.) to the reaction mixture.
-
Seal the vessel and heat the reaction to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkenyl-3-bromobenzoic acid.
Visualizations
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Conclusion
The chemoselective Heck reaction of this compound provides an efficient and reliable method for the synthesis of 4-alkenyl-3-bromobenzoic acids. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the development of novel compounds with diverse applications. Further optimization of reaction conditions may be necessary for specific alkene substrates to achieve maximum yields and purity.
References
Application Notes and Protocols for the Use of 3-Bromo-4-iodobenzoic Acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.
While flexible linkers like polyethylene glycol (PEG) chains are common, there is growing interest in more rigid linker structures, such as those incorporating aromatic rings, to improve ternary complex stability and pharmacokinetic properties.[1] 3-Bromo-4-iodobenzoic acid is a versatile building block for the synthesis of such rigid linkers. The differential reactivity of the bromo and iodo substituents, along with the carboxylic acid handle, allows for sequential, site-selective functionalization, making it an attractive starting material for the construction of diverse PROTAC libraries. The aryl halide functionalities enable the use of powerful cross-coupling reactions like Suzuki and Sonogashira couplings to introduce various chemical moieties.[2][3]
This document provides detailed application notes and protocols for the proposed use of this compound in the synthesis of PROTACs.
Data Presentation
As the use of this compound in PROTAC synthesis is a novel proposal based on established chemical principles, specific quantitative data for PROTACs synthesized with this exact linker is not yet available in the public domain. However, the following table provides representative data for PROTACs targeting BRD4 that utilize linkers with some structural similarities (e.g., rigid aromatic components), offering a valuable reference for expected outcomes.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC A | BRD4 | Pomalidomide | Aryl-alkyne based | 10 - 50 | > 90 | HeLa |
| Hypothetical PROTAC B | BRD4 | VHL Ligand | Bi-aryl based | 5 - 25 | > 95 | HEK293 |
Note: The data presented in this table is hypothetical and serves as a target for PROTACs synthesized using linkers derived from this compound. Actual performance will depend on the specific POI ligand, E3 ligase ligand, and the final linker structure.
Experimental Protocols
This section outlines a proposed synthetic strategy and detailed protocols for the synthesis of a PROTAC targeting BRD4, using this compound as a key building block for the linker. The strategy involves a Sonogashira coupling to introduce an alkyne functionality, followed by amide couplings to attach the POI and E3 ligase ligands.
Protocol 1: Synthesis of the Linker Intermediate from this compound
This protocol describes the selective functionalization of this compound via a Sonogashira coupling at the more reactive iodo position.
Materials:
-
This compound
-
Ethynyltrimethylsilane
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine.
-
To this mixture, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TMS-protected alkyne intermediate.
-
Dissolve the purified intermediate in THF and treat with TBAF (1.1 eq) at 0°C.
-
Stir for 1 hour at room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the terminal alkyne linker intermediate.
Protocol 2: Synthesis of a BRD4-Targeting PROTAC
This protocol outlines a two-step synthesis involving the initial attachment of the linker to the BRD4 inhibitor JQ1, followed by coupling to the E3 ligase ligand, pomalidomide.
Materials:
-
JQ1-amine (synthesized by attaching a short PEG linker with a terminal amine to JQ1)
-
Linker intermediate from Protocol 1
-
Pomalidomide
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Preparative HPLC system
Step 1: Coupling of JQ1-amine to the Linker Intermediate
-
To a solution of the linker intermediate from Protocol 1 (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of JQ1-amine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product (JQ1-linker) can be used in the next step without further purification or purified by flash chromatography if necessary.
Step 2: Suzuki Coupling of JQ1-linker with a Pomalidomide-boronic ester
-
To a reaction vessel, add the JQ1-linker intermediate (1.0 eq), a pomalidomide derivative with a boronic acid pinacol ester (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.1 eq).
-
Add a base, for example, potassium carbonate (3.0 eq).
-
Add a solvent system, such as a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
Protocol 3: Western Blot Analysis of BRD4 Degradation
This protocol describes a standard method to assess the degradation of BRD4 in cells treated with the synthesized PROTAC.
Materials:
-
HeLa or other suitable cancer cell line
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a DMSO vehicle control for a desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle control.
Mandatory Visualization
Caption: Synthetic workflow for a PROTAC using this compound.
Caption: General mechanism of action for a PROTAC.
References
3-Bromo-4-iodobenzoic Acid: A Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-iodobenzoic acid is a valuable halogenated aromatic carboxylic acid that serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its unique structure, featuring both a bromine and an iodine atom on the benzoic acid core, allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity makes it an attractive starting material for the construction of diverse molecular scaffolds found in a range of pharmacologically active compounds. This document provides detailed application notes, experimental protocols, and data on the use of this compound as a building block for the synthesis of APIs, with a focus on its application in the development of kinase inhibitors.
Key Advantages in API Synthesis
The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this compound's utility. The C-I bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, compared to the more stable C-Br bond. This allows for a stepwise and controlled introduction of different substituents onto the aromatic ring, enabling the synthesis of complex and highly functionalized molecules.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The intricate structures of many kinase inhibitors often require the precise assembly of substituted aromatic and heteroaromatic moieties. This compound can serve as a precursor to key intermediates in the synthesis of such drugs. For instance, derivatives of this molecule can be elaborated to form structures analogous to those found in MEK inhibitors like Trametinib, which are used in the treatment of melanoma.[2]
Experimental Protocols
The following sections provide detailed protocols for the two primary cross-coupling reactions used to functionalize this compound.
Suzuki Coupling Protocol
The Suzuki coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. In the case of this compound, the reaction can be selectively performed at the more reactive iodine position.
Diagram of the Suzuki Coupling Workflow:
References
Synthesis of Bioactive Molecules Using 3-Bromo-4-iodobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 3-Bromo-4-iodobenzoic acid as a versatile starting material. This dihalogenated benzoic acid derivative serves as a valuable building block in medicinal chemistry, particularly for the construction of kinase and poly (ADP-ribose) polymerase (PARP) inhibitors, two critical classes of therapeutic agents in oncology and beyond. The strategic placement of the bromine and iodine substituents allows for selective and sequential functionalization through cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.
Key Applications
This compound is an ideal scaffold for the synthesis of bioactive compounds due to the differential reactivity of its halogen atoms. The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, compared to the carbon-bromine bond. This chemoselectivity allows for the initial introduction of a substituent at the 4-position, followed by a subsequent coupling reaction at the 3-position, providing a modular approach to library synthesis and lead optimization.
Primary applications include the synthesis of:
-
Kinase Inhibitors: Many kinase inhibitors feature a core aromatic structure that can be readily assembled using this compound. The ability to introduce various aryl, heteroaryl, or alkynyl groups allows for the fine-tuning of interactions within the ATP-binding pocket of target kinases.
-
PARP Inhibitors: The pharmacophore of many PARP inhibitors includes a substituted benzamide moiety. This compound can be elaborated into complex structures that mimic the nicotinamide portion of the NAD+ substrate, leading to potent inhibition of the PARP enzyme.
Data Presentation
The following tables summarize the biological activity of representative kinase and PARP inhibitors that can be synthesized from precursors structurally related to this compound. This data is essential for understanding the potency and selectivity of such compounds.
Table 1: In Vitro Kinase Inhibitory Activity of a Representative Kinase Inhibitor
| Kinase Target | IC50 (nM) |
| Raf-1 | 6 |
| B-Raf (wild-type) | 22 |
| B-Raf (V600E) | 38 |
| VEGFR-2 | 90 |
| PDGFR-β | 57 |
| c-Kit | 68 |
Note: Data presented is for Sorafenib, a multi-kinase inhibitor with a structural motif derivable from substituted benzoic acids.
Table 2: Proliferative IC50 Values for a Representative Kinase Inhibitor in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3 |
| HepG2 | Hepatocellular Carcinoma | 4.5 - 6.0 |
| HuH-7 | Hepatocellular Carcinoma | 5.8 |
Note: Data presented is for Sorafenib.
Table 3: PARP-1 Enzyme Inhibitory Activity of Representative PARP Inhibitors
| Compound | PARP-1 IC50 (nM) |
| Olaparib | 1.2 |
| Veliparib | 1.5 |
| Analog 1 | 35 |
| Analog 2 | 68 |
Note: Data for analogs are derived from studies on structurally related compounds.[1]
Experimental Protocols
The following protocols provide detailed methodologies for key cross-coupling reactions using this compound as a starting material.
Protocol 1: Regioselective Sonogashira Coupling of this compound
This protocol describes the selective coupling of a terminal alkyne at the 4-position of this compound, leveraging the higher reactivity of the iodo-substituent.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-bromo-4-(alkynyl)benzoic acid.
Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-4-substituted-benzoic Acid
This protocol outlines the subsequent coupling of an arylboronic acid at the 3-position of the product obtained from Protocol 1.
Materials:
-
3-Bromo-4-(alkynyl)benzoic acid (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the 3-bromo-4-(alkynyl)benzoic acid, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic and screening workflow for bioactive molecules.
Caption: Mechanism of PARP inhibition leading to synthetic lethality.
Caption: Mechanism of action for a receptor tyrosine kinase inhibitor.
References
Application Notes and Protocols: 3-Bromo-4-iodobenzoic Acid Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-iodobenzoic acid is a versatile, dihalogenated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry. Its dual halogen functionality allows for selective and sequential cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The strategic placement of the bromine and iodine atoms, along with the carboxylic acid handle, provides a scaffold ripe for derivatization to generate novel compounds with potential therapeutic applications, including the inhibition of enzymatic activity. The introduction of halogen atoms can enhance binding affinity to biological targets and modulate the physicochemical properties of the resulting molecules.[1]
While the direct exploration of this compound derivatives as a specific class of enzyme inhibitors is not extensively documented in publicly available literature, the principles of medicinal chemistry and data from structurally related halogenated benzoic acids suggest their potential. This document provides a generalized framework and protocols for the synthesis and evaluation of this compound derivatives as putative enzyme inhibitors, drawing upon established methodologies for similar compound classes.
Rationale for Targeting Enzymes
Enzymes are critical mediators of a vast array of physiological and pathological processes. The dysregulation of enzyme activity is a hallmark of many diseases, including cancer, inflammation, and infectious diseases. Therefore, the development of small molecule inhibitors that can selectively modulate the activity of specific enzymes is a cornerstone of modern drug discovery. Derivatives of this compound can be designed to target various enzyme classes, such as kinases, proteases, and metabolic enzymes, by elaborating the core structure to interact with specific binding pockets.
Data Presentation: A Template for Quantitative Analysis
Given the nascent stage of research into this specific compound class, a template for data presentation is provided below. Researchers generating novel derivatives are encouraged to populate such tables with their experimental findings to facilitate structure-activity relationship (SAR) analysis.
Table 1: In Vitro Enzyme Inhibition Data for this compound Derivatives
| Compound ID | Derivative Type | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |
| Example-01 | Amide | e.g., Kinase X | [Data] | [Data] | [e.g., Competitive] |
| Example-02 | Ester | e.g., Protease Y | [Data] | [Data] | [e.g., Non-competitive] |
| Example-03 | Heterocycle | e.g., Metabolic Enzyme Z | [Data] | [Data] | [e.g., Mixed] |
Note: This table is a template. Actual data needs to be generated through experimental work.
Mandatory Visualizations
Logical Relationship: From Scaffold to Application
The following diagram illustrates the logical progression from the starting material, this compound, to the development and evaluation of its derivatives as potential enzyme inhibitors.
Caption: Logical workflow for the development of enzyme inhibitors.
Experimental Workflow: Synthesis and Screening
This diagram outlines a typical experimental workflow for the synthesis of a 3-bromo-4-iodobenzamide derivative and its subsequent evaluation in an enzyme inhibition assay.
Caption: Experimental workflow from synthesis to in vitro screening.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of this compound derivatives. These should be adapted and optimized for specific target compounds and enzymes.
Protocol 1: Synthesis of 3-Bromo-4-iodobenzamide Derivatives
This protocol describes a standard amide coupling reaction.
Materials:
-
This compound
-
Amine of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Enzyme Inhibition Assay (e.g., Kinase Assay)
This protocol provides a template for a fluorescence-based kinase activity assay.
Materials:
-
Kinase of interest
-
Kinase buffer (specific to the enzyme)
-
ATP (substrate)
-
Peptide substrate (with a fluorescent label, e.g., FAM)
-
This compound derivative stock solution in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well assay plates
-
Plate reader capable of measuring fluorescence polarization or intensity.
Procedure:
-
Prepare serial dilutions of the this compound derivative in DMSO.
-
In a 384-well plate, add the kinase enzyme solution to each well.
-
Add the serially diluted test compounds and controls (DMSO for negative control, known inhibitor for positive control) to the wells.
-
Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a solution of ATP and the fluorescently labeled peptide substrate.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (if necessary, by adding a stop solution, e.g., EDTA).
-
Measure the fluorescence (or fluorescence polarization) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Determination of Mode of Inhibition
This protocol outlines how to differentiate between competitive, non-competitive, and mixed-type inhibition.
Procedure:
-
Perform the enzyme activity assay as described in Protocol 2.
-
Vary the concentration of one substrate (e.g., ATP) while keeping the other substrate (e.g., peptide) at a constant, saturating concentration.
-
For each concentration of the varied substrate, determine the enzyme kinetics (Vmax and Km) in the absence and presence of different fixed concentrations of the this compound derivative.
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Mixed inhibition: The lines will intersect in the second quadrant (both Vmax and Km are altered).
-
-
The inhibitor constant (Kᵢ) can be determined from the replots of the slopes or y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.
Signaling Pathway Visualization
The specific signaling pathway affected will depend on the enzyme target. Below is a generic representation of a kinase signaling cascade that could be inhibited by a derivative.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel enzyme inhibitors. The synthetic accessibility and potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. The protocols and frameworks provided herein offer a guide for researchers to synthesize, evaluate, and characterize new derivatives, with the ultimate goal of identifying potent and selective modulators of enzyme activity for therapeutic intervention. Rigorous experimental validation and detailed SAR studies will be crucial in unlocking the full potential of this chemical class.
References
Application of 3-Bromo-4-iodobenzoic Acid in Materials Science: A Prospective Overview
While specific, detailed applications of 3-bromo-4-iodobenzoic acid in materials science are not extensively documented in publicly available scientific literature, its unique molecular structure as a di-halogenated benzoic acid presents significant potential for the synthesis of advanced functional materials. This document provides an overview of its prospective applications, drawing parallels with structurally similar compounds, and offers generalized experimental protocols for its potential use as a building block in metal-organic frameworks (MOFs) and specialized polymers.
Physicochemical Properties
This compound is a solid organic compound with the following properties:
| Property | Value |
| CAS Number | 249647-25-4 |
| Molecular Formula | C₇H₄BrIO₂ |
| Molecular Weight | 326.91 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
Prospective Applications in Materials Science
The structure of this compound, featuring a carboxylic acid group and two different halogen atoms (bromine and iodine) on a benzene ring, makes it a versatile precursor for creating complex organic molecules for materials science applications. The carboxylic acid group can act as a coordination site for metal ions in the formation of MOFs, while the halogen atoms provide reactive sites for cross-coupling reactions to synthesize larger organic linkers or polymer chains.
Metal-Organic Frameworks (MOFs)
This compound could serve as a foundational component for synthesizing organic linkers used in MOFs. MOFs are a class of porous crystalline materials with applications in gas storage and separation, catalysis, and sensing. The general approach would involve using this compound in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to create more complex, rigid dicarboxylic or tricarboxylic acid linkers. These tailored linkers can then be reacted with metal salts to form MOFs with specific pore sizes and functionalities.
The presence of heavy atoms like bromine and iodine in the MOF structure could also impart interesting properties, such as enhanced X-ray absorption or modified photophysical characteristics.
Specialized Polymers
In polymer science, this compound could be utilized as a monomer for the synthesis of high-performance polymers. The differential reactivity of the bromine and iodine substituents could allow for sequential and selective polymerization steps. For instance, the iodo group is typically more reactive in certain cross-coupling reactions, enabling the formation of a polymer backbone, while the bromo group could be preserved for post-polymerization modification to introduce specific functionalities. This approach could lead to the development of materials with tailored electronic, optical, or thermal properties for applications in organic electronics or as advanced engineering plastics.
Hypothetical Experimental Protocols
The following protocols are generalized procedures and would require optimization for the specific use of this compound or its derivatives.
Synthesis of a Dicarboxylic Acid Linker for MOFs via Suzuki Coupling
This hypothetical protocol outlines the synthesis of a biphenyl dicarboxylic acid linker, a common type of linker for MOFs, starting from this compound.
Materials:
-
This compound
-
4-(Methoxycarbonyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and 4-(methoxycarbonyl)phenylboronic acid (1.1 equivalents) in a mixture of 1,4-dioxane and water.
-
Add potassium carbonate (3 equivalents) to the solution.
-
De-gas the mixture by bubbling with nitrogen or argon for 20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 24 hours under an inert atmosphere.
-
After cooling to room temperature, acidify the mixture with 2M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the methyl ester of the dicarboxylic acid.
-
Hydrolyze the ester groups by refluxing with an excess of NaOH in methanol/water.
-
After hydrolysis, acidify with HCl to precipitate the final dicarboxylic acid linker.
-
Filter, wash with water, and dry the product under vacuum.
General Protocol for Solvothermal Synthesis of a MOF
This is a representative protocol for the synthesis of a MOF using a dicarboxylic acid linker, such as one derived from this compound.
Materials:
-
Dicarboxylic acid linker
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Procedure:
-
In a glass vial, dissolve the dicarboxylic acid linker (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) in DMF (e.g., 10 mL).
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to a specific temperature (typically between 80 °C and 150 °C) for a period of 24 to 72 hours.
-
After the reaction, allow the oven to cool slowly to room temperature.
-
Collect the resulting crystals by filtration or decantation.
-
Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or chloroform to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the MOF by heating under vacuum to remove the solvent molecules completely.
Visualizations
The following diagrams illustrate the potential synthetic pathways involving this compound.
Caption: Hypothetical workflow for MOF synthesis using this compound.
Caption: General experimental workflow for solvothermal MOF synthesis.
Application Notes and Protocols for the Synthesis of OLED Materials Using 3-Bromo-4-iodobenzoic Acid
Introduction
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, offering superior contrast, color reproduction, and form factor flexibility. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers. The synthesis of these materials often relies on the strategic construction of complex π-conjugated systems. 3-Bromo-4-iodobenzoic acid is a versatile starting material for the synthesis of novel OLED materials. Its di-halogenated nature, with bromine and iodine substituents, allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This differential reactivity, where the carbon-iodine bond is more reactive than the carbon-bromine bond, enables the stepwise introduction of different aromatic moieties, leading to the creation of asymmetric molecules with tailored optoelectronic properties.
This document provides detailed protocols for the application of this compound in the synthesis of key building blocks for OLED materials, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are fundamental to constructing the triarylamine and carbazole cores commonly found in hole-transporting and emissive materials.
Synthetic Strategies and Workflow
The general strategy for utilizing this compound involves a two-step cross-coupling process. The more reactive C-I bond is typically functionalized first under milder reaction conditions, followed by the coupling at the less reactive C-Br bond, which may require more forcing conditions. The carboxylic acid group can be maintained throughout the synthesis or can be converted to an ester or other functional groups as needed for the final material's properties and processability.
Caption: General synthetic workflow for the sequential functionalization of this compound.
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions. Researchers should optimize these conditions for their specific substrates and desired products.
1. Selective Suzuki-Miyaura Coupling at the Iodine Position
This reaction is a versatile method for forming C-C bonds by coupling the aryl iodide with an organoboron compound.
-
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (1-5 mol%) to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
2. Sonogashira Coupling at the Iodine Position
This protocol is used to form a C-C bond between the aryl iodide and a terminal alkyne.[1]
-
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Degassed solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (1-3 mol%), and CuI (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred solution.
-
Stir the reaction at room temperature to 50 °C and monitor its progress. The reaction is often complete within 2-8 hours.[2]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the product by column chromatography.
-
3. Buchwald-Hartwig Amination at the Bromine Position
This reaction is employed to form C-N bonds, which is crucial for synthesizing hole-transporting materials.[3][4][5] This reaction would typically be performed on the monofunctionalized intermediate from a previous coupling step.
-
Materials:
-
Monofunctionalized bromo-aromatic intermediate
-
Amine (e.g., carbazole, diphenylamine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Strong base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the bromo-aromatic intermediate (1.0 equiv), the amine (1.1-1.2 equiv), the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.2-1.5 equiv).
-
Seal the tube, remove it from the glovebox, and add the degassed anhydrous solvent.
-
Heat the mixture to 90-110 °C with stirring until the starting material is consumed as monitored by TLC or LC-MS (typically 12-24 hours).
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Presentation
The following tables provide representative data for the described cross-coupling reactions based on similar substrates found in the literature. Actual yields will vary depending on the specific reactants and optimized conditions.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodobenzamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 6 | 92 |
| 3-Iodobenzoic acid | Naphthylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 8 | 85 |
| 4-Bromobenzamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 110 | 18 | 78 |
| 3-Bromobenzoic acid | Pyrenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 81 |
Table 2: Representative Yields for Sonogashira Coupling of Aryl Halides
| Aryl Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Iodobenzamide | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 2 | 95[6] |
| 4-Iodobenzoic acid | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DIPA | DMF | 50 | 3 | 91[6] |
| 3-Bromobenzamide | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 12 | 82[6] |
| 4-Bromobenzoic acid | 1-Hexyne | Pd(PPh₃)₄ / CuI | TEA | DMF | 80 | 10 | 75 |
Table 3: Representative Yields for Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodobenzamide | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 1 | 98[6] |
| 3-Iodobenzoic acid | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 6 | 88[6] |
| 4-Bromobenzamide | Carbazole | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 85 |
| 3-Bromobenzoic acid | Diphenylamine | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | o-Xylene | 120 | 24 | 79 |
Characterization of Synthesized Materials
Following synthesis and purification, the resulting materials must be thoroughly characterized to confirm their structure and evaluate their photophysical and thermal properties.
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and purity of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, confirming the elemental composition.
Photophysical Properties: The photophysical properties are critical for determining the suitability of a material for OLED applications.[7][8]
-
UV-Visible Absorption Spectroscopy: This technique is used to determine the absorption spectrum and the HOMO-LUMO energy gap of the material.
-
Photoluminescence (PL) Spectroscopy: PL spectroscopy provides the emission spectrum, indicating the color of light emitted, and is used to calculate the photoluminescence quantum yield (PLQY).[9]
Caption: Workflow for the characterization and property evaluation of synthesized OLED materials.
This compound represents a valuable and versatile starting material for the synthesis of a wide array of novel OLED materials. By leveraging the differential reactivity of its iodo and bromo substituents in sequential palladium-catalyzed cross-coupling reactions, researchers can construct complex and asymmetric molecular architectures. The protocols and representative data provided herein offer a foundational guide for scientists and drug development professionals to explore the synthesis of next-generation materials for advanced OLED applications. Thorough characterization of the final products is paramount to understanding their structure-property relationships and predicting their performance in OLED devices.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination (Journal Article) | OSTI.GOV [osti.gov]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Luminescent Materials with Advanced Properties and Applications [mdpi.com]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-4-iodobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-iodobenzoic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, focusing on the bromination of 4-iodobenzoic acid.
Q1: What are the most common impurities I can expect in the synthesis of this compound?
A1: The synthesis of this compound via electrophilic bromination of 4-iodobenzoic acid can lead to several process-related impurities. The most common include:
-
Unreacted Starting Material: Residual 4-iodobenzoic acid is a common impurity if the reaction does not go to completion.
-
Positional Isomers: The formation of other brominated isomers, such as 2-Bromo-4-iodobenzoic acid and 3-Bromo-2-iodobenzoic acid, can occur. The directing effects of the carboxyl and iodo groups on the aromatic ring influence the position of bromination.
-
Over-brominated Products: Di-brominated species, such as 3,5-Dibromo-4-iodobenzoic acid, can form if the reaction conditions are too harsh or if an excess of the brominating agent is used.
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Consider the following troubleshooting strategies:
-
Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.
-
Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate may be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of side products and degradation.
-
Inefficient Brominating Agent: The activity of the brominating agent is crucial. Ensure that your bromine or other brominating reagent is of high quality and has not degraded.
-
Product Loss During Workup: this compound and its impurities may have some solubility in the aqueous and organic solvents used during the workup procedure. Minimize the volume of washing solvents and use cold solvents to reduce product loss.
Q3: I am observing a significant amount of di-brominated byproducts. How can I minimize their formation?
A3: The formation of di-brominated impurities is a common issue. To minimize over-bromination, consider the following:
-
Stoichiometry of Brominating Agent: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will favor di-bromination.
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity for mono-bromination.
-
Slow Addition of Brominating Agent: Adding the brominating agent slowly and portion-wise can help to maintain a low concentration of the electrophile in the reaction mixture, thereby reducing the likelihood of a second bromination event.
Q4: How can I effectively purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying the crude product.
-
Solvent Selection: A mixture of acetic acid and water is a suitable solvent system for the recrystallization of this compound. The crude product is dissolved in hot glacial acetic acid, and water is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to promote the formation of pure crystals. Other potential solvents include ethanol/water or acetone/water mixtures.
-
Multiple Recrystallizations: If the initial recrystallization does not yield a product of sufficient purity, a second recrystallization may be necessary.
-
Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed to separate the desired product from closely related impurities.
Impurity Profile
The following table summarizes the common impurities observed during the synthesis of this compound. The typical percentages can vary significantly based on the reaction conditions and the purity of the starting materials.
| Impurity Name | Chemical Structure | Typical Percentage in Crude Product (Range) | Method of Detection |
| 4-Iodobenzoic acid | C₇H₅IO₂ | 5 - 20% | HPLC, ¹H NMR |
| 2-Bromo-4-iodobenzoic acid | C₇H₄BrIO₂ | 1 - 5% | HPLC, ¹H NMR |
| 3,5-Dibromo-4-iodobenzoic acid | C₇H₃Br₂IO₂ | 1 - 10% | HPLC, LC-MS |
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-iodobenzoic acid via electrophilic bromination.
Materials:
-
4-Iodobenzoic acid
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Iron powder (catalyst)
-
Sodium bisulfite
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Dropping funnel
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-iodobenzoic acid in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of iron powder to the solution.
-
Bromination: From a dropping funnel, add a stoichiometric amount of bromine dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing an aqueous solution of sodium bisulfite to quench the excess bromine.
-
Precipitation: The crude product will precipitate out of the solution. Stir the mixture for a short period to ensure complete precipitation.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.
-
Purification: Purify the crude this compound by recrystallization from a mixture of acetic acid and water.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Common impurity formation pathways in the synthesis of this compound.
Technical Support Center: Purification of 3-Bromo-4-iodobenzoic Acid by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 3-Bromo-4-iodobenzoic acid via recrystallization. Below you will find frequently asked questions, a detailed troubleshooting guide, an experimental protocol, and solubility data to facilitate your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid organic compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] Ideally, the compound of interest, this compound, should be highly soluble in a hot solvent and sparingly soluble in the same solvent when cold.[1][2] Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor after crystallization).[1]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent will dissolve the compound completely when hot but only minimally when cold.[3] For aromatic carboxylic acids like this compound, polar protic solvents such as ethanol, methanol, or water are often good starting points.[3][4] It is also common to use a mixed solvent system, such as ethanol-water or methanol-water, to achieve the desired solubility profile.[5] A small-scale solvent screening is the best approach to identify the optimal solvent or solvent system for your specific sample.
Q3: What are common impurities found in crude this compound?
A3: Common impurities can include unreacted starting materials, by-products from the synthesis (such as isomers or incompletely halogenated species), and residual catalysts.[6] The nature of the impurities will depend on the synthetic route used to prepare the compound.
Q4: Can I use activated charcoal during the recrystallization of this compound?
A4: Yes, if your crude this compound solution is colored, you can use a small amount of activated charcoal to remove colored impurities.[2] The charcoal should be added to the hot solution before the hot filtration step.[2] Be aware that using an excessive amount of charcoal can lead to a loss of your desired product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. Insufficient solvent. 2. Inappropriate solvent choice. 3. Presence of insoluble impurities. | 1. Add more hot solvent in small increments until the solid dissolves. 2. If a large amount of solvent is required, consider a different solvent or a mixed solvent system. 3. If a significant portion has dissolved but some solid remains, perform a hot filtration to remove the insoluble impurities.[5] |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated. 3. The cooling process is too rapid. | 1. Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[5] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[5] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated. 3. The presence of impurities has significantly lowered the melting point of the compound. | 1. Choose a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly.[3] 3. If the problem persists, consider purifying the compound by another method, such as column chromatography, before attempting recrystallization again. |
| The crystal yield is low. | 1. Too much solvent was used. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent in which they are too soluble. 4. Incomplete crystallization. | 1. Use the minimum amount of hot solvent necessary for complete dissolution. 2. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.[3] 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[3] 4. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. |
| The recrystallized product is colored. | The presence of colored impurities that were not removed. | Add a small amount of activated charcoal to the hot solution before filtration. Be cautious not to add too much, as this can reduce your yield.[3] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound. The choice of solvent should be determined by preliminary small-scale tests.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., water, ethanol, methanol, ethyl acetate, or mixtures like ethanol/water) to each test tube.
-
Observe the solubility at room temperature. The ideal solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes. A suitable solvent will dissolve the compound completely upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a significant amount of crystals.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent and a boiling chip.
-
Heat the mixture on a hot plate with stirring.
-
Add the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.[7]
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and swirl the flask.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Preheat a gravity filtration setup (funnel and receiving flask) with a small amount of the hot solvent.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper to remove any insoluble impurities (and charcoal, if used).
5. Crystallization:
-
Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[7]
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
7. Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them.
-
For final drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
8. Purity Assessment:
-
Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity.
-
The purity can also be assessed by techniques such as TLC, HPLC, or NMR.
Solubility Data
| Solvent | This compound (Qualitative) | 4-Bromobenzoic Acid (Quantitative) | 4-Iodobenzoic Acid (Quantitative) |
| Water | Sparingly soluble in cold water, more soluble in hot water.[7] | Slightly soluble in hot water.[8] | 0.04 g/L at 25 °C. Soluble in hot water. |
| Ethanol | Soluble. | Soluble (5% solution).[8] | Soluble. |
| Methanol | Soluble. | Data not readily available. | Data not readily available. |
| Diethyl Ether | Soluble. | Slightly soluble.[8] | Soluble. |
Note: The quantitative data for 4-Bromobenzoic acid and 4-Iodobenzoic acid are provided as a general guide. The solubility of this compound may differ.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. 4-溴苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of 3-Bromo-4-iodobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving 3-bromo-4-iodobenzoic acid.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield in cross-coupling reactions of this compound can be attributed to several factors, from catalyst activity to substrate-specific issues.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive Catalyst | • Use a fresh batch of palladium catalyst. Pre-catalysts that are more air- and moisture-stable can improve consistency. • Ensure proper activation of the pre-catalyst if required by the protocol. For Pd(II) sources, in-situ reduction to Pd(0) is crucial for the catalytic cycle to begin. |
| Inappropriate Ligand | • The choice of ligand is critical. For Suzuki-Miyaura reactions, consider bulky, electron-rich phosphine ligands. For Sonogashira couplings, phosphine ligands like PPh₃ are common. • Screen a variety of ligands to find the optimal one for your specific substrates. |
| Incorrect Base | • The strength and solubility of the base are crucial. For Suzuki reactions, K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective. For substrates with acidic protons like this compound, a stronger base or a higher equivalent of a weaker base may be necessary. |
| Poor Substrate Solubility | • The carboxylate salt formed under basic conditions may have poor solubility in common organic solvents, hindering the reaction. • Consider using a solvent system that can dissolve both the organic and inorganic components, such as a mixture of toluene and water or dioxane and water. In some cases, protecting the carboxylic acid as an ester may be a viable strategy. |
| Insufficient Degassing | • Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, leading to catalyst deactivation and promoting side reactions like homocoupling. • Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles. |
| Suboptimal Temperature | • If the reaction is sluggish at a lower temperature, cautiously increase it. However, excessive heat can lead to catalyst decomposition and side reactions. |
Issue 2: Lack of Chemoselectivity (Reaction at Both Bromine and Iodine)
This compound offers the potential for selective functionalization due to the different reactivities of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and more reactive in oxidative addition to the palladium catalyst.
Strategies to Enhance Selectivity for the C-I Bond:
-
Milder Reaction Conditions: Employ lower reaction temperatures and shorter reaction times to favor the more reactive C-I bond.
-
Catalyst and Ligand Choice: Use a less active catalyst system that is sufficient to activate the C-I bond without significantly affecting the C-Br bond.
-
Careful Monitoring: Closely monitor the reaction progress to stop it once the starting material is consumed, preventing further reaction at the C-Br bond.
Issue 3: Formation of Significant Side Products
The presence of side products can complicate purification and reduce the yield of the desired product.
Common Side Products and Mitigation Strategies:
| Side Product | Mitigation Strategy |
| Homocoupling | • This is often caused by the presence of oxygen. Improve degassing procedures. • Reduce the catalyst loading. • For Sonogashira reactions, ensure the appropriate amount of copper(I) co-catalyst is used, as it can suppress homocoupling. Alternatively, a copper-free protocol can be employed. |
| Protodeboronation (Suzuki) | • Use anhydrous conditions and a suitable base. • Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the corresponding boronic acid. |
| Dehalogenation | • Ensure strictly anaerobic conditions and use high-purity, anhydrous solvents. • The presence of water or oxygen can lead to catalyst decomposition and promote dehalogenation. |
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in the cross-coupling of this compound?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[1] This is due to the lower bond dissociation energy of the C-I bond, making it more susceptible to the initial oxidative addition step with the palladium(0) catalyst.[1] This reactivity difference allows for chemoselective coupling at the iodine position.[1]
Q2: How can I achieve selective coupling at the iodine position?
A2: To achieve selective functionalization at the iodine, it's crucial to control the reaction conditions. Milder conditions, such as lower temperatures and shorter reaction times, will favor the reaction at the more reactive C-I bond.[1] The choice of a less reactive catalyst and ligand system can also enhance selectivity.[1]
Q3: Is it possible to perform a double cross-coupling on both the bromine and iodine positions?
A3: Yes, a double coupling is possible, typically in a stepwise manner. First, the more reactive iodine is functionalized under milder conditions. The resulting 4-bromo-3-substituted benzoic acid can then be subjected to a second coupling reaction under more forcing conditions (e.g., higher temperature, more active catalyst) to react at the bromine position.[1]
Q4: How does the carboxylic acid group affect the reaction?
A4: Under the basic conditions required for most cross-coupling reactions, the carboxylic acid is deprotonated to a carboxylate salt. This can lead to solubility issues in organic solvents, potentially slowing down or inhibiting the reaction. Careful selection of the solvent system and base is crucial. In some instances, protecting the carboxylic acid as an ester can be a beneficial strategy.
Q5: What is a typical catalyst loading for these types of reactions?
A5: Catalyst loading can vary significantly depending on the specific reaction, substrates, and desired outcome. For many palladium-catalyzed cross-coupling reactions, a loading of 1-5 mol% is a common starting point.[2][3] However, for highly active catalyst systems or for initial screening, lower loadings in the range of 0.1-1 mol% can be effective. Optimization is often necessary to find the ideal balance between reaction efficiency and cost.
Data Presentation
The following tables provide representative quantitative data for various cross-coupling reactions on substrates similar to this compound. These should be used as a starting point for optimization.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | >95 |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | ~85 |
Table 2: Representative Data for Sonogashira Coupling of Aryl Halides
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (1-3) | CuI (1-5) | Et₃N | THF | RT-50 | 4-8 | High |
| Pd(OAc)₂ (1.5) | - (Copper-free) | Et₃N | MeCN | 100 | 24 | Low Conversion |
| Pd(OAc)₂ (3) | - (Copper-free) | Et₃N | DMF | 100 | 24 | High Conversion |
Data for Sonogashira coupling is adapted from studies on a structurally similar bromo-pyrazole derivative, where lowering catalyst concentration resulted in low conversion.[4]
Table 3: Representative Data for Buchwald-Hartwig Amination of Aryl Halides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1-5) | BINAP (2-10) | NaOtBu | Toluene | 80-110 | 12-24 | Varies |
| Pd₂(dba)₃ (1-5) | XPhos (2-10) | Cs₂CO₃ | Dioxane | 80-110 | 12-24 | Varies |
Table 4: Representative Data for Heck Reaction of Aryl Halides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | - | K₂CO₃ | DMF | 120 | 1 | 83 |
| Pd(OAc)₂ (5) | PPh₃ (10) | TEA | DMF | 100 | 12 | Good |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the Iodine Position
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Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
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Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
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Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water 4:1).
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Reaction: Heat the mixture to the desired temperature (e.g., 80°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Selective Sonogashira Coupling at the Iodine Position
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
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Solvent and Base Addition: Add a degassed solvent (e.g., THF) and a degassed amine base (e.g., triethylamine, 2-3 equiv.).
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Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.).
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Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-50°C) as needed.
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Monitoring and Work-up: Monitor by TLC. Upon completion, cool, dilute with an organic solvent, and filter through a pad of celite to remove catalyst residues. Further purification is typically required.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
Technical Support Center: Ligand Effects on Regioselectivity in 3-Bromo-4-iodobenzoic Acid Reactions
Welcome to the technical support center for regioselective reactions of 3-Bromo-4-iodobenzoic acid. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing regioselectivity in cross-coupling reactions of this compound?
A1: The regioselectivity is primarily dictated by the difference in carbon-halogen bond strengths. The carbon-iodine (C-I) bond is weaker and therefore more reactive towards oxidative addition with a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[1] Consequently, under carefully controlled conditions, the palladium catalyst will preferentially insert into the C-I bond, leading to selective functionalization at the 4-position.
Q2: How can I favor selective coupling at the iodo-position?
A2: To enhance selectivity for the iodo-position, it is crucial to employ mild reaction conditions. This includes using lower reaction temperatures, shorter reaction times, and a catalyst system with lower reactivity.[1][2] For instance, palladium catalysts with less electron-rich and sterically hindered ligands can be more selective for the more facile C-I bond activation.[1] Careful monitoring of the reaction progress by TLC or GC/MS is recommended to stop the reaction once the desired mono-coupled product is maximized.[1]
Q3: Is it possible to achieve selective coupling at the bromo-position?
A3: While more challenging, selective coupling at the bromo-position is achievable. This typically involves a two-step process where the more reactive iodo-position is reacted first under mild conditions. The resulting product can then be subjected to a second coupling reaction at the bromo-position, often requiring more forcing conditions such as higher temperatures, a more active catalyst system (e.g., one with bulky, electron-rich ligands), and a longer reaction time.[1][3]
Q4: What is the general role of ligands in controlling the regioselectivity of these reactions?
A4: Ligands are critical in modulating the steric and electronic properties of the palladium catalyst, which in turn influences its reactivity and selectivity.[1] Bulky and electron-rich phosphine ligands can accelerate the rate of oxidative addition for both C-I and C-Br bonds, potentially leading to a loss of selectivity.[1] Conversely, less donating or more sterically compact ligands can enhance the catalyst's ability to discriminate between the two halogen sites.
Q5: My Sonogashira coupling reaction is not proceeding. What are some common causes and solutions?
A5: If your Sonogashira coupling is failing, consider the following:
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Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.
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Base Selection: The choice of base is critical. Try a stronger amine base like triethylamine (Et3N) or diisopropylethylamine (DIPEA).
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Co-catalyst Activity: If using a copper co-catalyst such as CuI, ensure it is fresh and handled under inert conditions to maintain its activity.
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Solvent Choice: The solubility of all components is key. Screen different solvents like DMF, THF, or toluene to find the optimal medium for your reaction.[1]
Troubleshooting Guides
Issue 1: Low or No Reactivity in Suzuki-Miyaura Coupling
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Possible Cause: Inactive catalyst.
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Solution: Use a fresh source of palladium catalyst and ensure it is handled under an inert atmosphere. Consider using a pre-catalyst that is more stable to air and moisture.
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Possible Cause: Sub-optimal base.
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Solution: The choice of base is crucial. Screen different inorganic bases such as K2CO3, Cs2CO3, or K3PO4. The solubility of the base can also play a role, so consider the solvent system carefully.[1]
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Possible Cause: Boronic acid decomposition.
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Solution: Boronic acids can be prone to decomposition. Use a fresh bottle or consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[2]
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Issue 2: Poor Regioselectivity (Double Coupling or Reaction at Bromine)
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Possible Cause: Reaction temperature is too high.
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Solution: Lower the reaction temperature. Start at room temperature and gradually increase it only if no reaction is observed. High temperatures provide enough energy to overcome the activation barrier for C-Br bond cleavage.[1]
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Possible Cause: The catalyst system is too reactive.
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Possible Cause: Extended reaction time.
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Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed and the desired mono-iodinated product is formed. Extended reaction times can lead to the slower coupling at the bromine position.[1]
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Issue 3: Low Yield in Buchwald-Hartwig Amination
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Possible Cause: Incompatible base.
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Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Ensure the base is fresh and handled in a glovebox or under a strictly inert atmosphere.
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Possible Cause: Ligand degradation.
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Solution: Some phosphine ligands can be sensitive to air and moisture. Use pre-catalysts where the ligand is already coordinated to the palladium center or assemble the catalyst in situ under inert conditions.
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Possible Cause: Poor choice of palladium source.
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Solution: For challenging aminations, Pd2(dba)3 is often a good choice as a palladium precursor, as it is readily reduced to the active Pd(0) species.
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Data Presentation
The following tables provide representative data for the regioselective cross-coupling of this compound with various partners. Note that optimal conditions may vary depending on the specific substrates used.
Table 1: Regioselective Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (C-I Coupling, %) | C-I : C-Br Ratio |
| 1 | Phenylboronic acid | Pd(PPh3)4 (3) | - | K2CO3 | Dioxane/H2O | 80 | 12 | ~85 | >95:5 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 8 | >90 (potential for double coupling) | ~90:10 |
| 3 | 3,5-Difluorophenylboronic acid | PdCl2(dppf) (3) | - | Cs2CO3 | THF/H2O | 80 | 16 | ~80 | >95:5 |
Table 2: Regioselective Sonogashira Coupling
| Entry | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (C-I Coupling, %) |
| 1 | Phenylacetylene | Pd(PPh3)2Cl2 (2) / CuI (4) | Et3N | THF | 25 | 6 | ~92 |
| 2 | Trimethylsilylacetylene | Pd(OAc)2 (2) / PPh3 (4) / CuI (4) | DIPEA | DMF | 50 | 4 | ~90 |
| 3 | 1-Hexyne | Pd(PPh3)4 (3) / CuI (5) | Et3N | Toluene | 40 | 8 | ~88 |
Table 3: Regioselective Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (C-I Coupling, %) |
| 1 | Morpholine | Pd2(dba)3 (2) / XPhos (4) | NaOtBu | Toluene | 80 | 12 | ~95 |
| 2 | Aniline | Pd(OAc)2 (2) / BINAP (3) | Cs2CO3 | Toluene | 100 | 18 | ~85 |
| 3 | Benzylamine | Pd2(dba)3 (2) / RuPhos (4) | K3PO4 | Dioxane | 90 | 16 | ~90 |
Experimental Protocols
Detailed Protocol for Regioselective Suzuki-Miyaura Coupling at the Iodo-Position
This protocol is a representative example and may require optimization for different boronic acids.
Materials:
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This compound (1.0 mmol, 1.0 equiv)
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Arylboronic acid (1.2 mmol, 1.2 equiv)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 mmol, 3 mol%)
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Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)
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1,4-Dioxane (8 mL)
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Deionized water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
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Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
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Add Pd(PPh3)4 to the mixture and purge with the inert gas for another 5 minutes.
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Heat the reaction mixture to 80 °C with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12 hours.
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Upon completion, cool the reaction mixture to room temperature.
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Acidify the mixture with 1M HCl to pH ~2-3 and extract the product with ethyl acetate (3 x 20 mL).
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Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logic diagram for achieving regioselectivity.
Caption: Troubleshooting workflow for poor regioselectivity.
References
Technical Support Center: Dehalogenation Side Reactions of 3-Bromo-4-iodobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dehalogenation side reactions of 3-Bromo-4-iodobenzoic acid during chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common dehalogenation side reactions observed with this compound?
A1: The most common dehalogenation side reaction is the reduction of one or both halogen atoms, replacing them with hydrogen. Given the differential reactivity of the carbon-halogen bonds, selective deiodination (replacement of iodine) is more common under milder conditions than debromination (replacement of bromine). This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it more susceptible to cleavage.[1]
Q2: In which types of reactions are these dehalogenation side reactions most prevalent?
A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[1] These reactions are frequently used to functionalize this compound, and the reaction conditions that promote the desired C-C bond formation can also facilitate the undesired C-H bond formation (dehalogenation).
Q3: How can I selectively react at the iodine position while minimizing dehalogenation at the bromine position?
A3: To achieve selective reaction at the more reactive iodine position, it is crucial to employ milder reaction conditions. This includes using lower temperatures, shorter reaction times, and a less active catalyst system that is sufficient to activate the C-I bond without significantly affecting the C-Br bond.[1] Careful monitoring of the reaction progress is essential to stop the reaction once the starting material is consumed, preventing further reaction at the bromine site.
Q4: Can the carboxylic acid group on this compound interfere with coupling reactions and promote dehalogenation?
A4: Yes, the carboxylic acid group can influence the reaction. Under the basic conditions typical for many cross-coupling reactions, the carboxylic acid is deprotonated to a carboxylate. This can affect the solubility of the substrate in organic solvents and potentially coordinate with the palladium catalyst, influencing its activity. While direct promotion of dehalogenation by the carboxylate is not the primary concern, these effects can necessitate harsher conditions (e.g., higher temperatures) to drive the desired coupling, which in turn can increase the likelihood of dehalogenation. In some cases, protecting the carboxylic acid as an ester may be a beneficial strategy.
Q5: What are the primary causes of dehalogenation in palladium-catalyzed reactions?
A5: The primary causes of dehalogenation include:
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Presence of a hydride source: Hydride species can be generated in the reaction mixture from solvents (e.g., alcohols, ethers), bases (e.g., those with β-hydrogens), or additives. These hydrides can participate in the catalytic cycle, leading to the reduction of the aryl halide.
-
Catalyst decomposition: The presence of water or oxygen can lead to the decomposition of the palladium catalyst, which can promote dehalogenation pathways.[1]
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High temperatures and long reaction times: More forcing reaction conditions increase the probability of side reactions, including dehalogenation.
Troubleshooting Guides
Issue 1: Significant formation of the deiodinated byproduct (3-Bromobenzoic acid).
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too high. | Lower the reaction temperature. For selective reactions at the C-I bond, start at room temperature and only gently heat if the reaction is sluggish.[1] |
| Reaction time is too long. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Inappropriate catalyst or ligand. | Screen different palladium catalysts and ligands. A less active catalyst system may be sufficient for the C-I bond and less prone to side reactions. |
| Presence of hydride sources. | Use anhydrous and degassed solvents. If using an amine base, consider one without β-hydrogens. |
| Oxygen contamination. | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[1] |
Issue 2: Formation of both deiodinated and debrominated byproducts.
| Potential Cause | Troubleshooting Steps |
| Reaction conditions are too harsh. | Significantly reduce the reaction temperature and time. Consider a more active but selective catalyst that can operate under milder conditions. |
| High catalyst loading. | Reduce the catalyst loading incrementally. High concentrations of the catalyst can sometimes promote side reactions. |
| Incorrect base. | The choice of base can influence the reaction outcome. Weaker bases like K₃PO₄ or K₂CO₃ are often preferred in Suzuki couplings to minimize side reactions.[2] |
| Substrate purity. | Ensure the this compound is of high purity, as impurities can sometimes interfere with the catalytic cycle. |
Quantitative Data
While specific quantitative data for dehalogenation side reactions of this compound is not extensively available in the literature, the following table provides representative yields for the selective Sonogashira coupling of the closely related 4-Bromo-3-iodophenol. This data illustrates the feasibility of selective functionalization and can serve as a starting point for optimizing reactions with this compound.
| Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-alkynylated Product (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | RT | 4 | 92 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | RT | 6 | 88 |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | RT | 5 | 95 |
Note: Yields are for the desired product with coupling at the iodine position. Dehalogenated byproducts were not explicitly quantified in the source but are expected to be minimal under these optimized conditions.
Experimental Protocols
Protocol 1: General Procedure for Selective Sonogashira Coupling at the Iodine Position
This protocol is adapted for the selective coupling at the iodine position of this compound with a terminal alkyne.
Materials:
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This compound (1.0 eq)
-
Terminal alkyne (1.1-1.2 eq)
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
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Copper(I) iodide (CuI) (1-5 mol%)
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Anhydrous solvent (e.g., THF or DMF)
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Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0-3.0 eq)
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Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the solvent, and the amine base.
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Degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
To the stirred solution, add the palladium catalyst and the copper(I) co-catalyst.
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Add the terminal alkyne dropwise to the reaction mixture.
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Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.
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Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle showing the desired cross-coupling pathway and the competing dehalogenation side reaction.
Caption: Troubleshooting workflow for addressing dehalogenation side reactions.
References
Technical Support Center: Sonogashira Reaction with 3-Bromo-4-iodobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Bromo-4-iodobenzoic acid in Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity when using this compound in a Sonogashira reaction?
A1: The Sonogashira coupling reaction with this compound is expected to be highly regioselective. The reaction will preferentially occur at the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond. This is due to the higher reactivity of aryl iodides compared to aryl bromides in the oxidative addition step of the palladium catalytic cycle.[1][2][3] By controlling the reaction conditions, such as maintaining a low reaction temperature, you can achieve selective coupling at the 4-position (originally bearing the iodine).[1][4]
Q2: My reaction is showing low or no conversion of the starting material. What are the common causes?
A2: Low to no conversion in a Sonogashira reaction can stem from several factors:
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Inactive Catalyst: The palladium catalyst may have degraded. Ensure you are using a fresh, active catalyst. The formation of a black precipitate ("palladium black") is an indicator of catalyst decomposition.[5][6]
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Poor Reagent Quality: Impurities in the starting materials, solvents, or base can poison the catalyst. Use high-purity, anhydrous, and degassed solvents and reagents.[5]
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Inadequate Degassing: Oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling) and can also deactivate the palladium catalyst. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).[5]
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Suboptimal Temperature: While the C-I bond is reactive, some aryl bromides may require heating to facilitate the reaction.[1][7] However, for selective coupling at the iodide position of this compound, starting at room temperature is recommended.[1][4]
Q3: I am observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?
A3: Alkyne homocoupling is a common side reaction, particularly when using a copper(I) co-catalyst in the presence of oxygen.[1][5][8] To minimize this:
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Switch to Copper-Free Conditions: Numerous protocols exist that eliminate the need for a copper co-catalyst, which is the primary facilitator of Glaser coupling.[1][5][9]
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Thoroughly Degas: Removing oxygen from the reaction mixture is critical to suppress oxidative homocoupling.[5]
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Slow Addition of Alkyne: In some cases, the slow addition of the terminal alkyne can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.
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Use a Hydrogen Atmosphere: Diluting the inert atmosphere with hydrogen gas has been shown to reduce homocoupling to as low as 2%.[8]
Q4: What are the recommended starting conditions for the Sonogashira reaction with this compound?
A4: For a selective reaction at the iodide position, you can start with the following conditions and optimize as needed:
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Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(PPh₃)₂Cl₂ (2-5 mol%).[3][10]
-
Co-catalyst: CuI (3-10 mol%) if not running copper-free.[10][11]
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Base: An amine base such as triethylamine (TEA), piperidine, or diisopropylethylamine (DIPEA) used in excess (2-3 equivalents) or as a co-solvent.[1][4][10]
-
Solvent: Anhydrous and degassed solvents like DMF or THF are commonly used.[4][10][12]
-
Temperature: Start at room temperature to favor selective coupling at the C-I bond.[1][4]
Q5: Can the carboxylic acid group on this compound interfere with the reaction?
A5: The carboxylic acid group can potentially be deprotonated by the amine base, forming a carboxylate salt. This generally does not interfere with the coupling reaction and can even improve the solubility of the starting material in polar solvents like DMF. However, it is important to use a sufficient excess of the amine base to neutralize the hydrogen halide byproduct of the reaction as well as deprotonate the carboxylic acid and the terminal alkyne.
Experimental Protocols
General Protocol for Regioselective Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%) (for copper-catalyzed reaction)
-
Amine base (e.g., Triethylamine, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI (if applicable).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and facilitate extraction.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Typical Reaction Parameters for Sonogashira Coupling of Aryl Halides
| Parameter | Aryl Iodide | Aryl Bromide |
| Reactivity | High | Moderate |
| Typical Temperature | Room Temperature | 50-100 °C |
| Catalyst Loading (Pd) | 1-5 mol% | 2-10 mol% |
| Ligand Choice | Standard phosphines (e.g., PPh₃) | Bulky, electron-rich phosphines may be required |
Note: This table provides general guidelines. Optimal conditions can vary based on the specific substrates.
Table 2: Common Solvents and Their Properties
| Solvent | Dielectric Constant (ε) | Type | Boiling Point (°C) |
| N,N-Dimethylformamide (DMF) | 36.7 | Aprotic | 153 |
| Tetrahydrofuran (THF) | 7.6 | Aprotic | 66 |
| Toluene | 2.4 | Aprotic | 111 |
| Triethylamine (TEA) | 2.4 | Aprotic (Basic) | 90 |
| Acetonitrile | 37.5 | Protic | 82 |
Visualizations
Sonogashira Catalytic Cycles
Caption: The interconnected Palladium and Copper catalytic cycles in a standard Sonogashira reaction.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low-yield Sonogashira reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. kbfi.ee [kbfi.ee]
- 12. books.lucp.net [books.lucp.net]
Technical Support Center: Heck Reaction of 3-Bromo-4-iodobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Heck reaction of 3-Bromo-4-iodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react selectively in the Heck reaction of this compound?
A1: In the Heck reaction of this compound, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond towards oxidative addition to the Palladium(0) catalyst. Therefore, the reaction is highly chemoselective, and the Heck coupling will occur selectively at the 4-position (where the iodine atom is located).
Q2: What are the most common byproducts observed in the Heck reaction of this compound?
A2: The most common byproducts include:
-
Dehalogenated product: Formation of 3-Bromobenzoic acid via reduction of the starting material.
-
Double Heck reaction product: Although less common due to the lower reactivity of the C-Br bond, a second Heck reaction at the 3-position can occur under harsh reaction conditions.
-
Homocoupling products: Dimerization of the starting material or the alkene coupling partner.
-
Isomerized alkene: If the alkene substrate is susceptible to isomerization, a mixture of E/Z isomers of the product may be observed.
Q3: How does the carboxylic acid group influence the reaction?
A3: The carboxylic acid group is an electron-withdrawing group, which can influence the reactivity of the aromatic ring. While the primary directing effect for the Heck reaction is the relative reactivity of the halogens, the electronic nature of the substituents can play a role in the overall reaction rate and potentially influence side reactions. The acidic proton of the carboxylic acid can also react with the base used in the reaction, so a sufficient amount of base is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low conversion of starting material | Inactive catalyst | Ensure the use of a fresh, high-quality Palladium catalyst. Consider in-situ reduction of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand. |
| Insufficient base | Use at least 2 equivalents of a suitable base (e.g., Et₃N, K₂CO₃) to neutralize the generated H-X and the carboxylic acid proton. | |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10°C. Monitor for byproduct formation. | |
| Formation of significant amounts of the debrominated byproduct (3-Bromobenzoic acid) | Reductive dehalogenation | Use a less coordinating solvent. Ensure strictly anaerobic conditions. Consider using a different phosphine ligand. |
| Observation of the double Heck reaction product | High reaction temperature or prolonged reaction time | Reduce the reaction temperature and monitor the reaction progress closely by TLC or GC-MS to stop it upon completion. |
| High catalyst loading | Decrease the catalyst loading to the minimum effective amount (typically 0.5-2 mol%). | |
| Poor chemoselectivity (reaction at the C-Br bond) | Inappropriate ligand | Use a bulky electron-rich phosphine ligand (e.g., P(o-tol)₃, P(t-Bu)₃) which generally favors oxidative addition to the C-I bond. |
| High temperatures | Lowering the reaction temperature can often improve the selectivity for the more reactive C-I bond. | |
| Formation of homocoupling byproducts | Oxidative homocoupling | Ensure rigorous exclusion of oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere (N₂ or Ar). |
Byproduct Formation Overview (Representative Data)
The following table provides representative data on the expected product and byproduct distribution in a typical Heck reaction of this compound with an alkene (e.g., butyl acrylate) under standard conditions. Actual yields may vary depending on the specific reaction conditions.
| Compound | Structure | Typical Yield (%) | Notes |
| Desired Product | Aromatic ring with alkene at position 4 | 85-95 | The major product resulting from selective reaction at the C-I bond. |
| Debrominated Byproduct | 3-Bromobenzoic acid | 1-5 | Arises from reductive dehalogenation. |
| C-Br Heck Product | Aromatic ring with alkene at position 3 | < 2 | Minor product due to lower reactivity of the C-Br bond. |
| Double Heck Product | Aromatic ring with alkenes at positions 3 and 4 | < 1 | Typically observed only under forcing conditions. |
| Homocoupling Products | Dimerized starting material or alkene | < 2 | Can be minimized by excluding oxygen. |
Experimental Protocol: Heck Reaction of this compound with Butyl Acrylate
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound (1.0 eq)
-
Butyl acrylate (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 eq)
-
Triethylamine (Et₃N, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe, followed by triethylamine and butyl acrylate.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired product.
Visualizations
Caption: Catalytic cycle of the Heck reaction.
Caption: Potential byproduct formation pathways.
Caption: Troubleshooting workflow for the Heck reaction.
Technical Support Center: Synthesis of 3-Bromo-4-iodobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 3-Bromo-4-iodobenzoic acid. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common synthetic strategies for this compound are:
-
Sandmeyer Reaction: This is a versatile method that typically starts from an appropriately substituted aniline, such as 3-bromo-4-aminobenzoic acid or 4-amino-3-bromobenzoic acid. The amino group is converted to a diazonium salt, which is then displaced by iodine.[1][2]
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Direct Halogenation: This involves the direct iodination of 3-bromobenzoic acid. However, controlling regioselectivity can be a challenge in direct halogenation reactions.
Q2: What are the most common side reactions that can lower the yield of the Sandmeyer reaction?
A2: The primary side reactions in a Sandmeyer reaction include:
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Phenol formation: This occurs when the diazonium salt reacts with water, particularly at elevated temperatures.[3]
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Biaryl compound formation: This results from the coupling of two aryl radicals, which are intermediates in the reaction mechanism.[1]
-
Azo coupling: This can happen if the diazonium salt couples with the starting amine or another electron-rich aromatic compound in the reaction mixture.[4]
Q3: How can I minimize the formation of the phenol byproduct?
A3: To minimize phenol formation, it is crucial to maintain a low reaction temperature (typically 0-5 °C) during the diazotization step to prevent the decomposition of the thermally unstable diazonium salt.[3] Promptly using the freshly prepared diazonium salt solution in the subsequent iodination step is also critical.
Q4: What is the best method for purifying the crude this compound?
A4: Recrystallization is the most common and effective method for purifying the crude product. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of similar benzoic acid derivatives include water, ethanol, acetone, or mixtures like ethanol/water.[5] For highly impure samples, column chromatography may be necessary.
Q5: My final product is discolored. What is the likely cause and how can I fix it?
A5: Discoloration in the final product is often due to the presence of trace impurities or byproducts. During purification, adding a small amount of activated charcoal to the hot recrystallization solution can help adsorb colored impurities. However, use charcoal sparingly as it can also adsorb some of the desired product.
Troubleshooting Guide
Low yields and impure products are common challenges in the synthesis of this compound. This guide provides a systematic approach to troubleshooting these issues.
Low Yield
| Observation | Possible Cause | Recommended Solution |
| Low yield of crude product | Incomplete diazotization | - Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite.[4]- Use a sufficient excess of acid to prevent side reactions like azo coupling.[4] |
| Premature decomposition of the diazonium salt | - Use the diazonium salt solution immediately after its preparation.- Maintain a low temperature throughout the diazotization and subsequent addition steps.[3] | |
| Inefficient iodination | - Ensure the potassium iodide solution is sufficiently concentrated.- For Sandmeyer-type reactions requiring a copper catalyst, ensure the catalyst is active. | |
| Product loss during workup | Product solubility in the aqueous phase | - During extraction, saturate the aqueous layer with a brine solution (saturated NaCl) to decrease the solubility of the organic product.- Use ice-cold solvents for washing the filtered product to minimize dissolution.[4] |
| Formation of an oil instead of a solid precipitate | "Oiling out" due to impurities or supersaturation | - Re-dissolve the oil in a suitable hot solvent and allow it to cool slowly to promote crystallization.- Add a seed crystal of the pure product to induce crystallization.[5] |
Impure Product
| Observation | Possible Cause | Recommended Solution |
| Multiple spots on TLC | Presence of starting material or side products | - Optimize reaction conditions (temperature, reaction time, stoichiometry) to drive the reaction to completion and minimize side reactions.- Perform a second recrystallization or consider column chromatography for purification. |
| Broad melting point range | Presence of impurities | - Recrystallize the product from a suitable solvent system until a sharp melting point is achieved. |
| Persistent discoloration | Colored impurities | - During recrystallization, treat the hot solution with a small amount of activated charcoal before filtering. |
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound via a Sandmeyer-type reaction, based on established procedures for similar compounds.
Synthesis of this compound from 3-Bromo-4-aminotoluene
This two-step process involves the diazotization of 3-bromo-4-aminotoluene followed by iodination and subsequent oxidation of the methyl group.
Step 1: Diazotization and Iodination of 3-Bromo-4-aminotoluene
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-bromo-4-aminotoluene in a mixture of a suitable acid (e.g., sulfuric acid or hydrochloric acid) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization.[6]
-
-
Iodination:
-
In a separate beaker, prepare a solution of potassium iodide in water.
-
Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas will occur.
-
Once the addition is complete, allow the mixture to warm to room temperature and then gently heat it (e.g., on a water bath at 50 °C) for about 30 minutes to ensure the reaction goes to completion.[4]
-
-
Work-up and Isolation of 3-Bromo-4-iodotoluene:
-
Cool the reaction mixture in an ice bath to precipitate the crude 3-bromo-4-iodotoluene.
-
Filter the crude solid using a Büchner funnel and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Oxidation of 3-Bromo-4-iodotoluene to this compound
-
Oxidation:
-
In a round-bottom flask equipped with a reflux condenser, suspend the purified 3-bromo-4-iodotoluene in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄).
-
Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Monitor the reaction by TLC to ensure completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2) to precipitate the crude this compound.
-
Filter the crude solid, wash with a small amount of cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Data Presentation
Optimizing reaction parameters is key to improving the yield of this compound. The following table summarizes general strategies for yield improvement in Sandmeyer reactions.
| Parameter | Condition | Effect on Yield | Reference |
| Temperature | 0-5 °C for diazotization | Minimizes decomposition of the diazonium salt, reducing phenol formation. | [3] |
| Acid Concentration | Sufficient excess | Prevents side reactions such as azo coupling. | [4] |
| Nitrite Source | Slow, dropwise addition of NaNO₂ solution | Ensures controlled diazotization and prevents localized overheating. | [4] |
| Iodide Source | Use of KI | A common and effective source of iodide for the Sandmeyer-type reaction. | [2] |
| Reaction Time | Stirring for 15-30 min after nitrite addition | Ensures complete formation of the diazonium salt. | [4] |
| Work-up | Washing with brine and cold solvents | Minimizes product loss due to solubility in aqueous and organic phases. | [4] |
Visualizations
Troubleshooting Workflow for Low Yield in this compound Synthesis
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: A decision tree to troubleshoot low yield in the synthesis of this compound.
Experimental Workflow for the Synthesis of this compound
The following diagram outlines the key stages in the synthesis of this compound via the Sandmeyer reaction.
Caption: A simplified workflow for the synthesis of this compound.
References
Technical Support Center: TLC Analysis of 3-Bromo-4-iodobenzoic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 3-Bromo-4-iodobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for visualizing this compound and its derivatives on a TLC plate?
A1: Due to the presence of the aromatic ring, this compound and most of its products are UV-active. The primary and non-destructive method for visualization is using a UV lamp, typically at 254 nm, where these compounds will appear as dark spots against a fluorescent background on a TLC plate containing a fluorescent indicator.
Q2: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A2: Streaking of acidic compounds like this compound is a common issue. It is often caused by the strong interaction of the carboxylic acid group with the polar stationary phase (silica gel). To resolve this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to your mobile phase. This helps to suppress the ionization of the carboxylic acid, leading to more compact spots. Overloading the sample on the TLC plate can also cause streaking, so try spotting a more dilute solution.[1][2]
Q3: The Rf value of my this compound is very low (close to the baseline). How can I increase it?
A3: A low Rf value indicates that the mobile phase is not polar enough to effectively move the compound up the plate. To increase the Rf value, you need to increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate mixture, you can increase the proportion of ethyl acetate.
Q4: I am not seeing any spots on my TLC plate after development. What should I do?
A4: There are several potential reasons for not seeing spots. First, ensure that your compound is UV-active; if not, you will need to use a chemical stain for visualization. Iodine vapor is a good general stain for many organic compounds. Another possibility is that the sample is too dilute; try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between applications. Also, verify that the solvent level in the developing chamber is below the baseline where you spotted your sample.[2]
Q5: What are some common side products to look out for in cross-coupling reactions (e.g., Suzuki, Sonogashira) with this compound?
A5: In cross-coupling reactions, common side products can include homocoupling of the starting materials and dehalogenation of the this compound. In Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) can also occur. These side products will appear as distinct spots on the TLC plate and can help in diagnosing reaction issues.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the TLC analysis of reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Streaking or Elongated Spots | 1. Sample is too concentrated. 2. Strong interaction of the carboxylic acid with the silica gel. | 1. Dilute the sample before spotting on the TLC plate. 2. Add 0.5-2% acetic acid or formic acid to the mobile phase to reduce tailing. |
| Spots Remain at the Baseline (Low Rf) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Spots Run at the Solvent Front (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. |
| Poor Separation of Spots | The polarity of the mobile phase is not optimal for separating the components of the reaction mixture. | Try a different solvent system with varying polarity. For example, a mixture of dichloromethane and methanol can sometimes provide better separation for aromatic acids. |
| No Visible Spots Under UV Light | 1. The compound is not UV-active. 2. The sample is too dilute. | 1. Use a chemical stain for visualization, such as iodine vapor or a potassium permanganate dip. 2. Concentrate the sample or apply multiple spots in the same location. |
| Appearance of Unexpected Spots | Formation of byproducts (e.g., homocoupling, dehalogenation). | Analyze the reaction conditions. Unexpected spots can indicate side reactions. For example, in a Suzuki coupling, a less polar spot could be a dehalogenated byproduct. |
Data Presentation
The following table provides estimated Rf values for this compound and its potential reaction products in a common TLC solvent system. These values are illustrative and can vary based on the specific TLC plate, chamber saturation, and temperature.
| Compound | Structure | Mobile Phase (Hexane:Ethyl Acetate + 1% Acetic Acid) | Estimated Rf Value | Expected Polarity |
| This compound | This compound | 7:3 | ~0.3 | High |
| Methyl 3-bromo-4-iodobenzoate | Methyl 3-bromo-4-iodobenzoate | 7:3 | ~0.6 | Medium |
| 3-Bromo-4-(phenylethynyl)benzoic acid | 3-Bromo-4-(phenylethynyl)benzoic acid | 7:3 | ~0.4 | Medium-High |
| 3-Bromo-4-phenylbenzoic acid | 3-Bromo-4-phenylbenzoic acid | 7:3 | ~0.45 | Medium-High |
Experimental Protocols
Protocol: Monitoring the Esterification of this compound by TLC
This protocol describes the monitoring of a Fischer esterification reaction.
1. Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol (excess).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and monitor the reaction over time.
2. TLC Monitoring Procedure:
-
Prepare the TLC Chamber: Line a developing chamber with filter paper and add the mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid) to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate:
-
On the left, spot a dilute solution of the starting material, this compound.
-
In the middle, carefully take a small aliquot from the reaction mixture using a capillary tube and spot it on the baseline.
-
On the right, you can co-spot both the starting material and the reaction mixture to help with identification.
-
-
Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber, mark the solvent front with a pencil, and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
3. Interpretation of the TLC:
-
The starting material, being a carboxylic acid, will be more polar and have a lower Rf value.
-
The product, the methyl ester, will be less polar and have a higher Rf value.
-
As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will become more intense. The reaction is considered complete when the starting material spot is no longer visible.
Mandatory Visualizations
Caption: Troubleshooting workflow for TLC analysis.
Caption: Experimental workflow for monitoring a reaction by TLC.
References
Technical Support Center: Catalyst Screening for Selective Suzuki Coupling of 3-Bromo-4-iodobenzoic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the selective Suzuki coupling of 3-bromo-4-iodobenzoic acid. This resource is intended for researchers, scientists, and drug development professionals to facilitate the successful execution of this selective cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the selective Suzuki coupling of this compound?
The selectivity of the Suzuki-Miyaura coupling on this compound is primarily governed by the difference in bond dissociation energies of the carbon-halogen bonds. The carbon-iodine (C-I) bond is weaker and therefore more reactive towards the oxidative addition step in the palladium catalytic cycle than the carbon-bromine (C-Br) bond.[1][2] This inherent reactivity difference (I > Br > Cl) allows for the selective formation of a carbon-carbon bond at the 4-position (originally bearing the iodine atom) under carefully controlled reaction conditions, leaving the bromine at the 3-position available for subsequent transformations.
Q2: Which palladium catalyst is best for achieving high selectivity?
While there is no single "best" catalyst for all Suzuki couplings, palladium catalysts with bulky, electron-rich phosphine ligands are often effective for achieving high selectivity and yields.[2][3] For the selective coupling at the C-I bond, common choices include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A widely used and reliable catalyst for a variety of Suzuki couplings.[4][5]
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : Often used for challenging substrates and can provide good yields and selectivity.
-
Buchwald-type ligands and pre-catalysts (e.g., SPhos, XPhos) : These are known to be highly active and can promote coupling with a wide range of substrates, including those that are sterically hindered or electronically deactivated.[6]
The optimal catalyst may need to be determined empirically through screening.
Q3: How do the base and solvent affect the selectivity of the reaction?
The choice of base and solvent is critical and can significantly impact both the yield and selectivity.[7][8]
-
Base : A suitable base is required to activate the boronic acid for transmetalation.[9][10] Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for selective couplings as stronger bases can sometimes lead to side reactions like dehalogenation.[6][9] Potassium phosphate (K₃PO₄) is another effective base, particularly for nitrogen-containing heterocycles.[9]
-
Solvent : Aprotic solvents like dioxane, tetrahydrofuran (THF), and toluene are commonly used, often in a mixture with water to facilitate the dissolution of the base.[6][11] The solvent can influence the solubility of the reactants and the stability of the catalytic species, thereby affecting the reaction rate and selectivity.[7]
Q4: What are the most common side reactions in the selective Suzuki coupling of this compound?
Common side reactions include:
-
Homocoupling : The coupling of two boronic acid molecules or two aryl halide molecules. This can be minimized by ensuring an inert atmosphere to exclude oxygen.
-
Protodeboronation : The replacement of the boronic acid group with a hydrogen atom. This can be more prevalent with electron-rich boronic acids and can be mitigated by using milder bases or anhydrous conditions.[12]
-
Dehalogenation : The replacement of a halogen atom with a hydrogen atom. Aryl iodides are more prone to this than aryl bromides.[6] Careful selection of the catalyst, ligand, and base can help minimize this side reaction.
-
Loss of Selectivity (Double Coupling) : Reaction at both the C-I and C-Br positions. This can occur if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time) or if a highly active catalyst is used without careful control.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Action(s) |
| Low to No Yield of Desired Product | 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. 2. Improper Reaction Conditions: Temperature may be too low, or the reaction time may be insufficient. 3. Poor Reagent Quality: Starting materials, solvents, or base may be impure or contain water. 4. Ineffective Base: The chosen base may not be strong enough or soluble enough to promote the reaction. | 1. Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 3. Use freshly purified starting materials and anhydrous, degassed solvents. Ensure the base is finely powdered and dry.[12] 4. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[9] |
| Significant Amount of Double-Coupled Product (Loss of Selectivity) | 1. Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial selective coupling can lead to the second coupling event. 3. Highly Active Catalyst System: Some modern, highly active catalysts may be less selective. | 1. Perform the reaction at a lower temperature (e.g., room temperature to 60 °C) and carefully monitor for the consumption of the starting material. 2. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. 3. Consider using a less active, more traditional catalyst like Pd(PPh₃)₄ or screen different ligands to modulate catalyst activity. |
| Formation of Dehalogenated Byproduct (Loss of Halogen) | 1. Presence of Hydride Sources: Impurities in the solvent or base can act as hydride sources. 2. Slow Transmetalation: If the transmetalation step is slow, the palladium-halide intermediate has more time to undergo side reactions. | 1. Use high-purity, anhydrous solvents and bases. Avoid alcohol co-solvents if dehalogenation is a major issue.[6] 2. Ensure the boronic acid is of high quality and use a slight excess. The choice of base can also influence the rate of transmetalation. |
| Significant Protodeboronation of Boronic Acid | 1. Harsh Basic Conditions: Strong bases, especially in the presence of water, can promote the cleavage of the C-B bond. 2. Elevated Temperature: Higher temperatures can accelerate the rate of protodeboronation. | 1. Use a milder base such as K₂CO₃ or KF. Consider running the reaction under anhydrous conditions.[12] 2. Perform the reaction at a lower temperature. |
Data Presentation
The following tables provide a summary of catalyst systems and reaction conditions for the selective Suzuki coupling of substrates analogous to this compound. These should be used as a starting point for optimization.
Table 1: Catalyst and Ligand Screening for Selective C-I Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Selectivity (C-I vs. C-Br) | Reference Substrate |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | High | 1-Bromo-4-iodobenzene |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | RT - 50 | High | 1-Bromo-4-iodobenzene |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 60-80 | Generally Good | Dihaloarenes |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | RT - 80 | High | Dihaloarenes |
Note: Selectivity is generally high for C-I coupling at lower temperatures. Higher temperatures and more active catalyst systems may lead to a decrease in selectivity.
Table 2: Effect of Base on Yield and Selectivity
| Base | Typical Concentration (equiv.) | Solvent System | General Observations |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, Toluene/EtOH/H₂O | A good general-purpose base, often providing a good balance of reactivity and selectivity.[9] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, THF/H₂O | Often gives higher yields, especially for challenging substrates, and can improve selectivity.[9] |
| K₃PO₄ | 2.0 - 3.0 | Toluene/H₂O, Dioxane/H₂O | A strong, non-nucleophilic base that can be very effective and is often used with Buchwald ligands.[9] |
| NaHCO₃ | 2.0 - 3.0 | DMF/H₂O | A milder base that can be useful for substrates with base-sensitive functional groups. |
Experimental Protocols
The following are model experimental protocols for the selective Suzuki coupling of this compound. Note: These are generalized procedures based on similar substrates and should be optimized for the specific boronic acid being used.
Protocol 1: Selective Suzuki Coupling using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of the inert gas, add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
With continued inert gas flow, add the Pd(PPh₃)₄ catalyst to the flask.
-
Seal the flask and heat the reaction mixture to 60-80°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), observing the consumption of the starting material.
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify to pH ~2-3 with 1M HCl to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Selective Suzuki Coupling using a Pd(II) Pre-catalyst and a Buchwald Ligand
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (10:1 v/v), degassed
-
Reaction vial with a screw cap and septum
Procedure:
-
To a reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the vial, and evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos.
-
Add the degassed toluene and water via syringe.
-
Seal the vial tightly and place it in a preheated oil bath or heating block at 80°C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Follow the workup and purification steps as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for selective Suzuki coupling.
References
- 1. reddit.com [reddit.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 3-Bromo-4-iodobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectral characteristics of 3-bromo-4-iodobenzoic acid and its primary derivatives, the methyl ester and amide. Due to the limited availability of published experimental spectra for these specific compounds, this guide utilizes predicted ¹H NMR data for the target molecules, supported by experimental data for a range of structurally analogous halogenated benzoic acids and their derivatives. This approach offers valuable insights into the expected spectral features and facilitates the characterization of these compounds in a research and development setting.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound, methyl 3-bromo-4-iodobenzoate, and 3-bromo-4-iodobenzamide were generated using ¹H NMR prediction algorithms. These predictions are based on established principles of nuclear magnetic resonance spectroscopy and extensive databases of known chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound and its Derivatives (Solvent: CDCl₃)
| Compound Name | Structure | Predicted Chemical Shifts (δ, ppm) and Multiplicities |
| This compound | H-2: 8.35 (d, J ≈ 2.0 Hz)H-5: 7.95 (d, J ≈ 8.4 Hz)H-6: 7.85 (dd, J ≈ 8.4, 2.0 Hz)-COOH: >10 (broad s) | |
| Methyl 3-bromo-4-iodobenzoate | H-2: 8.28 (d, J ≈ 2.0 Hz)H-5: 7.90 (d, J ≈ 8.4 Hz)H-6: 7.78 (dd, J ≈ 8.4, 2.0 Hz)-OCH₃: 3.94 (s) | |
| 3-Bromo-4-iodobenzamide | H-2: 8.10 (d, J ≈ 2.0 Hz)H-5: 7.92 (d, J ≈ 8.4 Hz)H-6: 7.65 (dd, J ≈ 8.4, 2.0 Hz)-NH₂: 5.5-6.5 (broad s) |
Disclaimer: These are predicted values and may differ from experimental results.
Comparative Experimental ¹H NMR Data of Halogenated Benzoic Acid Derivatives
To provide a context for the predicted data, the following table summarizes the experimental ¹H NMR data for a selection of related halogenated benzoic acids and their methyl esters. These compounds serve as valuable alternatives for understanding the influence of halogen substitution patterns on proton chemical shifts.
Table 2: Experimental ¹H NMR Data for a Selection of Halogenated Benzoic Acid Derivatives
| Compound | Solvent | H-2 (δ, ppm, mult., J Hz) | H-3 (δ, ppm, mult., J Hz) | H-4 (δ, ppm, mult., J Hz) | H-5 (δ, ppm, mult., J Hz) | H-6 (δ, ppm, mult., J Hz) | Other (δ, ppm, mult.) |
| 3-Bromobenzoic Acid[1] | CDCl₃ | 8.15 (t, 1.8) | - | 7.70 (ddd, 8.0, 2.0, 1.0) | 7.35 (t, 7.9) | 7.95 (ddd, 7.9, 1.8, 1.0) | 12.5 (br s, -COOH) |
| 4-Bromobenzoic Acid[2] | MeOD | 7.82 (d, 8.5) | 7.55 (d, 8.5) | - | 7.55 (d, 8.5) | 7.82 (d, 8.5) | - |
| 3-Bromo-4-fluorobenzoic Acid[2] | CDCl₃ | 8.34 (m) | - | - | 7.23 (m) | 8.07 (m) | - |
| 4-Bromo-3-chlorobenzoic Acid[2] | CDCl₃ | 7.99-7.96 (t) | - | - | 7.42-7.41 (d, 4) | 7.65-7.62 (m) | - |
| Methyl 3-Bromobenzoate[1] | CDCl₃ | 8.15 (s) | - | 7.68 (d, 8.0) | 7.37-7.30 (m) | 7.98 (m) | 3.91 (s, -OCH₃) |
| Methyl 4-Bromobenzoate[3] | CDCl₃ | 7.87 (d, 8.6) | 7.55 (d, 8.6) | - | 7.55 (d, 8.6) | 7.87 (d, 8.6) | 3.87 (s, -OCH₃) |
| Methyl 3-Chlorobenzoate[3] | CDCl₃ | 7.97 (s) | - | 7.48-7.45 (m) | 7.38 – 7.30 (m) | 7.90 (d, 7.6) | 3.89 (s, -OCH₃) |
| Methyl 4-Chlorobenzoate[3] | CDCl₃ | 7.94 (d, 8.6) | 7.37 (d, 8.6) | - | 7.37 (d, 8.6) | 7.94 (d, 8.6) | 3.87 (s, -OCH₃) |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR data.
Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the solid sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound and the desired chemical shift of the labile protons.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: A range of -2 to 12 ppm is generally adequate for these compounds.
-
Number of Scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Apply a baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Visualization of Key Structural Relationships and Expected ¹H NMR Patterns
The following diagrams illustrate the structural relationships between the target compounds and the expected splitting patterns in their ¹H NMR spectra.
Caption: Synthetic relationships and expected proton signals.
Caption: Aromatic proton coupling in 3-bromo-4-iodobenzoyl derivatives.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-4-iodobenzoic Acid and Alternative Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry for the analysis of 3-Bromo-4-iodobenzoic acid against other analytical techniques. It includes a detailed examination of its fragmentation behavior under mass spectrometric conditions, alongside supporting data from related molecules and detailed experimental protocols.
Mass Spectrometry Fragmentation Analysis
Upon ionization in a mass spectrometer, this compound (molecular weight: 326.9 g/mol ) is expected to undergo a series of characteristic fragmentation steps. The initial molecular ion ([M]+•) will be observed at m/z 327, considering the most abundant isotopes (79Br and 127I). Due to the presence of bromine, an isotopic peak at m/z 329 ([M+2]+•) with nearly equal intensity will also be apparent.
The primary fragmentation pathways are anticipated to involve:
-
Loss of a hydroxyl radical (•OH): This is a common fragmentation for carboxylic acids, leading to the formation of an acylium ion.
-
Loss of a carboxyl group (•COOH): Decarboxylation is another characteristic fragmentation pathway for benzoic acid derivatives.
-
Cleavage of the carbon-halogen bonds: The weaker C-I bond is expected to cleave more readily than the C-Br bond, resulting in the loss of an iodine radical (•I). Subsequent loss of a bromine radical (•Br) from other fragments is also plausible.
-
Loss of carbon monoxide (CO): Following the initial fragmentation steps, the resulting benzoyl cations can further fragment by losing a neutral CO molecule.
Based on these principles and data from related compounds[1][2][3], a proposed fragmentation pathway is illustrated below.
Proposed Fragmentation Pathway of this compound
Caption: Proposed electron ionization (EI) mass spectrometry fragmentation pathway for this compound.
Comparison of Analytical Methods
While mass spectrometry is a powerful tool for structural elucidation and sensitive detection, other analytical methods can also be employed for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for quantification, sensitivity, and the complexity of the sample matrix.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (r²) | Key Advantages | Key Limitations |
| HPLC-UV | ~1 µg/mL | ~4 µg/mL | >0.999 | Robust, widely available, cost-effective. | Moderate sensitivity, potential for matrix interference. |
| LC-MS/MS | 0.7 - 21 ng/L (for related iodinated compounds) | 0.5 ppm (for brominated benzoic acid) | >0.99 | High sensitivity and selectivity, suitable for complex matrices. | Higher equipment and operational costs, potential for ion suppression.[4] |
| GC-MS | Analyte dependent, typically low ng/L to pg/L after derivatization. | Analyte dependent. | >0.99 | High resolution and separation efficiency, provides structural information. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Capillary Electrophoresis (CE) | Analyte dependent, typically µg/mL range. | Analyte dependent. | >0.99 | High separation efficiency, low sample and reagent consumption. | Lower sensitivity compared to LC-MS/MS, reproducibility can be challenging. |
Data for HPLC-UV and LC-MS/MS are based on the analysis of similar halogenated benzoic acids and related compounds as reported in comparative guides.[4]
Experimental Protocols
Below are detailed protocols for the analysis of aromatic carboxylic acids using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These are general procedures that may require optimization for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile or derivatized carboxylic acids.
1. Sample Preparation and Derivatization (Silylation):
-
To 100 µL of a sample solution, add a suitable internal standard.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before injection.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Data Analysis: Extract ion chromatograms and integrate peak areas for quantification. Compare the obtained mass spectrum with the predicted fragmentation pattern for identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is highly sensitive and selective, making it ideal for complex matrices.
1. Sample Preparation:
-
For liquid samples, perform a simple dilution with the initial mobile phase.
-
For solid samples, dissolve in a suitable solvent (e.g., methanol, acetonitrile) and dilute as necessary.
-
For complex matrices (e.g., plasma, tissue extracts), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B.
-
1-5 min: 5-95% B.
-
5-7 min: 95% B.
-
7-7.1 min: 95-5% B.
-
7.1-10 min: 5% B.
-
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM): The precursor ion ([M-H]- at m/z 326/328) and specific product ions would need to be determined by infusing a standard of this compound. A likely transition would be the loss of CO2 (m/z 282/284).
Conclusion
The analysis of this compound can be effectively achieved through mass spectrometry, which provides detailed structural information through its characteristic fragmentation patterns. While direct experimental data for this specific molecule is limited, a reliable fragmentation pathway can be proposed based on established chemical principles and the behavior of similar compounds. For quantitative analysis, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex sample matrices. However, HPLC-UV and GC-MS remain viable alternatives depending on the specific analytical needs and available instrumentation. The provided protocols offer a solid starting point for method development for the analysis of this and other related halogenated benzoic acids.
References
A Comparative Guide to the Reactivity of 3-Bromo-4-iodobenzoic Acid and 4-bromo-3-iodobenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of dihalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. The choice between isomeric starting materials can have a profound impact on reaction outcomes, efficiency, and synthetic strategy. This guide provides an objective, data-supported comparison of the reactivity of two key building blocks: 3-Bromo-4-iodobenzoic acid and 4-bromo-3-iodobenzoic acid, with a focus on palladium-catalyzed cross-coupling reactions.
Executive Summary
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for both this compound and 4-bromo-3-iodobenzoic acid is the preferential activation of the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond. The established reactivity hierarchy for aryl halides in the crucial oxidative addition step of the catalytic cycle is I > Br > Cl.[1] This inherent difference allows for highly regioselective functionalization at the iodinated position for both isomers under appropriate reaction conditions.
While both isomers exhibit this selective reactivity, the position of the iodo and bromo substituents influences the electronic and steric environment of the reaction center, which can subtly affect reaction kinetics. However, the dominant factor remains the superior reactivity of the C-I bond.
Data Presentation: A Quantitative Comparison
| Feature | This compound | 4-bromo-3-iodobenzoic acid |
| Reactive Site | Carbon-Iodine bond at C4 | Carbon-Iodine bond at C3 |
| Relative Reactivity | High (selective at C-I) | High (selective at C-I) |
| Typical Reaction Conditions | Mild (e.g., room temperature to 80°C) | Mild (e.g., room temperature to 80°C) |
| Expected Yield (Mono-arylation) | Good to Excellent | Good to Excellent |
| Potential for Di-arylation | Possible under forcing conditions | Possible under forcing conditions |
Reactivity Analysis
The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. The carbon-iodine bond has a lower bond dissociation energy than the carbon-bromine bond, making it more susceptible to cleavage and oxidative addition to the palladium center.[3]
This energy difference is the basis for the high regioselectivity observed in the cross-coupling of bromo-iodo aromatic compounds. For both this compound and 4-bromo-3-iodobenzoic acid, the palladium catalyst will preferentially react with the C-I bond, leaving the C-Br bond intact. This allows for a sequential functionalization strategy, where the iodo-position is reacted first, followed by a subsequent cross-coupling at the less reactive bromo-position under more forcing conditions (e.g., higher temperature, more active catalyst).
Experimental Protocols
The following is a general experimental protocol for the selective Suzuki-Miyaura cross-coupling of a bromo-iodobenzoic acid with an arylboronic acid at the C-I position.
Materials:
-
Bromo-iodobenzoic acid isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the bromo-iodobenzoic acid, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture to the vessel.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the mixture to the desired temperature (e.g., 80°C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Mandatory Visualization
Caption: Selective Suzuki-Miyaura coupling at the C-I bond.
Caption: Sequential functionalization workflow.
Conclusion
References
A Researcher's Guide to the Reactivity of Dihalobenzoic Acid Isomers in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the reactivity of dihalobenzoic acid isomers is paramount for the efficient synthesis of complex molecules. This guide provides a comprehensive comparison of the reactivity of dichlorobenzoic, dibromobenzoic, and diiodobenzoic acid isomers in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. The information presented herein, supported by experimental data, will aid in the strategic selection of substrates and reaction conditions to achieve desired synthetic outcomes.
The position of the halogen substituents on the benzoic acid ring profoundly influences the electronic and steric environment of the carbon-halogen (C-X) bond, thereby dictating its susceptibility to oxidative addition to a palladium(0) catalyst—often the rate-determining step in these catalytic cycles. Generally, the reactivity of the C-X bond follows the order I > Br > Cl, a trend primarily attributed to the decreasing bond dissociation energy. However, within a series of dihalo-isomers, the regiochemistry introduces a more nuanced reactivity landscape.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. The reactivity of dihalobenzoic acid isomers in this reaction is influenced by both the nature of the halogen and the substitution pattern.
General Reactivity Trend: Diiodobenzoic acids are the most reactive, followed by dibromobenzoic acids, and finally dichlorobenzoic acids. This is consistent with the general trend of C-X bond strength.
Isomeric Effects:
-
Steric Hindrance: Halogens in the ortho position to the carboxylic acid group can sterically hinder the approach of the palladium catalyst, potentially slowing down the reaction rate. For instance, 2,6-dihalobenzoic acids are generally less reactive than their 3,5-disubstituted counterparts.
-
Electronic Effects: The electron-withdrawing nature of the carboxylic acid group and the halogens can influence the electron density at the C-X bond, affecting the rate of oxidative addition.
-
Regioselectivity: In cases of non-symmetrical dihalobenzoic acids (e.g., 2,4-dichlorobenzoic acid), the position of coupling can often be controlled by the choice of catalyst and ligands. For example, in the arylation of alkyl 2,4- and 2,5-dihalobenzoates, the selection of the palladium catalyst and ligand system can direct the reaction to either the C2 or the C4/C5 position.[1]
Quantitative Data Summary for Suzuki-Miyaura Coupling
| Dihalobenzoic Acid Isomer | Halogen | Coupling Partner | Catalyst System | Reaction Time (h) | Yield (%) | Reference |
| 3,5-Dichlorobenzoic acid | Cl | 3-Boronobenzoic acid | Pd(PPh₃)₄, K₂CO₃ | 12-24 | High | BenchChem |
| 3,4-Dichlorobenzoic acid | Cl | Arylboronic acid | Pd(OAc)₂/sSPhos | - | Site-selective at C4 | Apollo |
| 2-Bromobenzoic acid | Br | 2,5-Dimethylphenylboronic acid | Pd(OAc)₂/RuPhos, K₃PO₄ | 12-24 | High | BenchChem |
Comparative Reactivity in Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Similar to the Suzuki coupling, the reactivity of dihalobenzoic acid isomers is governed by steric and electronic factors.
Isomeric Effects:
-
Improved yields are often observed with para- and meta-substituted aryl halides compared to their ortho-substituted counterparts due to reduced steric hindrance.[2]
-
The electronic nature of the substituents on the alkene and the aryl halide can significantly impact the reaction's efficiency.
Quantitative Data Summary for Heck Coupling
| Dihalobenzoic Acid Isomer | Halogen | Alkene Partner | Catalyst System | Reaction Time (h) | Yield (%) | Reference |
| ortho-Bromoiodobenzene | Br, I | Acrylic Acid | Pd(OAc)₂ | 1 | - | Odinity |
| Aryl Bromides (general) | Br | n-Butyl acrylate | Pd/Phosphine-imidazolium salt | - | High | Organic Chemistry Portal |
| Aryl Chlorides (general) | Cl | Various olefins | Palladacycle phosphine mono-ylide | - | Good | Organic Chemistry Portal |
Note: Specific comparative data for all dihalobenzoic acid isomers in Heck reactions is limited. The data presented reflects general trends for related substrates.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly sensitive to the nature of the halide.
General Reactivity Trend: The reactivity of the aryl halide follows the order: I > Br >> Cl.[3]
Isomeric and Regioselectivity Effects:
-
In dihaloarenes with two different halogens, the coupling will preferentially occur at the more reactive C-I bond over a C-Br bond.[3]
-
For dihaloarenes with identical halogens, selective mono-alkynylation can often be achieved, with the position of the reaction being influenced by steric and electronic factors. For instance, in 3,5-dibromo-2,6-dichloropyridine, the bromine atoms are more reactive towards Sonogashira coupling.
Quantitative Data Summary for Sonogashira Coupling
| Dihalobenzoic Acid Isomer | Halogen | Alkyne Partner | Catalyst System | Reaction Time (h) | Yield (%) | Reference |
| Aryl Iodides (general) | I | Terminal alkynes | Pd(PPh₃)₂Cl₂/CuI | - | High | BenchChem |
| Aryl Bromides (general) | Br | Terminal alkynes | Pd(PPh₃)₂Cl₂/CuI | - | Moderate to High | BenchChem |
| Aryl Chlorides (general) | Cl | Terminal alkynes | Pd(PPh₃)₂Cl₂/CuI | - | Low to Moderate | BenchChem |
Note: This table illustrates the general reactivity trend. Specific quantitative data directly comparing all dihalobenzoic acid isomers is not extensively available.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthetic outcomes. Below are representative procedures for each of the discussed coupling reactions.
General Procedure for Suzuki-Miyaura Coupling of a Dihalobenzoic Acid
Materials:
-
Dihalobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add the dihalobenzoic acid, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 1 M HCl to pH ~2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Heck Coupling of a Dihalobenzoic Acid
Materials:
-
Dihalobenzoic acid (1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv)
-
Solvent (e.g., DMF, NMP, or Acetonitrile)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a sealed tube or round-bottom flask, combine the dihalobenzoic acid, palladium catalyst, and ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent, alkene, and base via syringe.
-
Heat the reaction mixture to the specified temperature (typically 80-140 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.
-
Purify the product by column chromatography.
General Procedure for Sonogashira Coupling of a Dihalobenzoic Acid
Materials:
-
Dihalobenzoic acid (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Et₃N or Diisopropylamine, 2.0-3.0 equiv)
-
Solvent (e.g., THF or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the dihalobenzoic acid, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent, terminal alkyne, and base.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once complete, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, filter, and concentrate.
-
Purify the final product by column chromatography.
Visualizing the Catalytic Cycles and Experimental Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the fundamental catalytic cycles and a general experimental workflow.
References
A Comparative Guide to the Biological Activity of Halogenated Benzoic Acid Derivatives: A Focus on 3-Bromo-4-iodobenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of halogen atoms on a pharmaceutical scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's lipophilicity, metabolic stability, and target-binding affinity. The 3-bromo-4-iodobenzoic acid core represents a particularly intriguing, yet underexplored, scaffold. While direct comparative studies on a series of its derivatives are nascent, a wealth of data on related bromo- and iodo-benzoic acid derivatives provides a strong predictive foundation for its potential.
This guide offers a comparative analysis of the biological activities of various benzoic acid derivatives, primarily amides and hydrazones, synthesized from bromo- and iodo-substituted precursors. By examining these structurally related compounds, we can infer the therapeutic potential of this compound derivatives and highlight promising avenues for future drug discovery and development. The data presented herein focuses on key areas of biological activity, including anticancer and antimicrobial efficacy.
Quantitative Comparison of Biological Activities
The following tables summarize quantitative data from various studies, showcasing the impact of different structural modifications on the biological potency of bromo- and iodo-benzoic acid derivatives. These derivatives, particularly hydrazides, serve as valuable proxies for estimating the potential of novel compounds derived from this compound.
Table 1: Anticancer Activity of Bromo-Benzohydrazide Derivatives
| Compound ID | Substitution on Benzylidene Ring | Target Cell Line | IC50 (µM) |
| 22 | 3-Phenylallylidene | HCT116 | 1.20[1] |
| Tetrandrine (Std.) | - | HCT116 | 1.53[1] |
| 5-Fluorouracil (Std.) | - | HCT116 | 4.6[1] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
Table 2: Antimicrobial Activity of Bromo-Benzohydrazide Derivatives
| Compound ID | Substitution on Benzylidene Ring | Test Organism | pMICam (µM/ml) |
| 12 | 5-Oxopentylidene | Various | 1.67[1] |
Note: pMICam represents the logarithmic value of the minimum inhibitory concentration (MIC), providing a standardized measure of antimicrobial potency.
Table 3: Antimicrobial Activity of Iodobenzoic Acid Acylhydrazone Derivatives
| Compound Series | Test Organism | Activity Level |
| 2-, 3-, 4-Iodobenzoic Acid Acylhydrazones | MRSA (ATCC 43300) | Beneficial antimicrobial effect[2] |
| 2-, 3-, 4-Iodobenzoic Acid Acylhydrazones | Various Bacteria | Activity equal to or better than commercial agents[2] |
Note: This study highlights the broad potential of iodinated benzoic acid derivatives against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA).[2]
Synthesis and Evaluation Workflow
The development of novel bioactive compounds follows a structured workflow from chemical synthesis to biological characterization. The diagram below illustrates a typical pathway for synthesizing and evaluating the biological activity of benzoic acid derivatives.
Potential Mechanism of Action: A Conceptual Pathway
While the precise molecular targets for most of these derivatives are yet to be fully elucidated, a common mechanism for cytotoxic and antimicrobial agents involves the disruption of fundamental cellular processes. The diagram below conceptualizes how these compounds might exert their effects, leading to cell death or inhibition of proliferation.
Experimental Protocols
For the validation and comparison of findings, detailed and standardized methodologies are essential. Provided below are protocols for the key biological assays referenced in the evaluation of these compounds.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[3]
Principle: Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[4][5] This formazan is then solubilized, and its concentration is determined by spectrophotometric measurement. The intensity of the purple color is directly proportional to the number of viable cells.[3]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells for a negative control (vehicle, e.g., DMSO) and a positive control (known cytotoxic agent).
-
Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[3][7] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[5]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[7] A reference wavelength of 630 nm may be used to reduce background noise.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the negative control. The IC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Agar Well Diffusion Method for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds or plant extracts.[8][9]
Principle: An antimicrobial agent placed in a well on an agar plate previously inoculated with a test microorganism will diffuse into the agar. If the agent is effective at inhibiting microbial growth, a clear zone of inhibition will appear around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the agent.
Procedure:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or a suitable medium like Potato Dextrose Agar (PDA) for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.[10]
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., matching a 0.5 McFarland turbidity standard) of the test organism.[8]
-
Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a bacterial or fungal lawn.[8][11]
-
Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer or a pipette tip.[9][11]
-
Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.[9][10] Also include a negative control (solvent alone) and a positive control (a standard antibiotic).[8]
-
Pre-diffusion (Optional): Allow the plates to stand at room temperature or 4°C for 1-2 hours to permit the diffusion of the compounds before incubation.[10]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[8]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.[10]
References
- 1. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. botanyjournals.com [botanyjournals.com]
- 11. youtube.com [youtube.com]
A Head-to-Head Comparison of Synthetic Routes to Bromo-iodobenzoic Acid Isomers
For researchers, scientists, and drug development professionals, the strategic synthesis of halogenated aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, bromo-iodobenzoic acids represent a versatile class of building blocks, offering multiple reactive sites for sequential functionalization. This guide provides an objective, data-driven comparison of synthetic methodologies for key bromo-iodobenzoic acid isomers, focusing on reaction yields, conditions, and strategic considerations.
This comparative analysis focuses on three structurally distinct isomers: 3-bromo-4-iodobenzoic acid, 4-bromo-3-iodobenzoic acid, and 3-bromo-5-iodobenzoic acid. The synthetic approaches discussed include the Sandmeyer reaction, offering a reliable route from amino-substituted precursors, and electrophilic halogenation, a direct method for modifying existing halogenated benzoic acids.
Data Presentation: A Quantitative Overview of Synthetic Strategies
The following table summarizes the key quantitative data for the synthesis of the selected bromo-iodobenzoic acid isomers. Direct head-to-head comparisons under identical conditions are scarce in the literature; therefore, this table collates data from various reported syntheses to provide a comparative baseline.
| Target Isomer | Starting Material | Method | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| 2-Bromo-5-iodobenzoic Acid | 5-Amino-2-bromobenzoic acid | Sandmeyer Reaction | NaNO₂, HCl, KI | 1h (diazotization), 1h (iodination) | 0-10 | 93.8[1] |
| This compound | 3-Bromo-4-aminotoluene | Multi-step (including Sandmeyer) | Not fully specified | Not specified | Not specified | Not specified[2] |
| 3-Bromo-2,4-difluoro-6-iodobenzoic Acid | 2,4-Difluorobenzoic acid | Multi-step (Bromination then Iodination) | NBS, ICl | 2h (bromination), 24h (iodination) | 0-5 (bromination), 25 (iodination) | ~64 (overall estimate) |
It is important to note that the multi-step synthesis of this compound starting from 1-ethyl-4-iodobenzene has also been reported, which involves the reaction with iodine and bromine followed by oxidation with chromium (VI) oxide.[2] Unfortunately, the yield for this specific transformation was not detailed.
Experimental Protocols: Detailed Methodologies
For the purpose of reproducibility and methodological comparison, detailed experimental protocols for the synthesis of a representative bromo-iodobenzoic acid isomer via the Sandmeyer reaction are provided below.
Synthesis of 2-Bromo-5-iodobenzoic Acid via Sandmeyer Reaction[1]
This procedure starts with the diazotization of 5-amino-2-bromobenzoic acid followed by an iodide substitution.
Step 1: Diazotization
-
A mixture of 5-amino-2-bromobenzoic acid, an inorganic acid (e.g., HCl), an organic solvent, and water is prepared.
-
The mixture is cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the cooled mixture while maintaining the temperature below 10 °C.
-
The reaction is stirred for a specified time to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
An aqueous solution of an iodinating agent, such as potassium iodide (KI), is prepared.
-
The freshly prepared diazonium salt solution is added dropwise to the iodinating agent solution at 0-10 °C.
-
The reaction mixture is then allowed to warm to a slightly higher temperature (e.g., 10 °C) and stirred for approximately 1 hour.
Step 3: Work-up and Isolation
-
The reaction is quenched by the addition of an aqueous solution of sodium bisulfite.
-
The precipitated solid is collected by filtration.
-
The filter cake is washed with water.
-
The crude product is dried, for instance at 60 °C for 10 hours, to yield 2-bromo-5-iodobenzoic acid.
This method has been reported to produce the desired product in a high yield of 93.8%.[1]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the synthesis of a bromo-iodobenzoic acid isomer, encompassing both the Sandmeyer and electrophilic halogenation routes, followed by purification.
References
A Comparative Spectroscopic Guide to the Reaction Products of 3-Bromo-4-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the expected spectroscopic signatures of the major products derived from palladium-catalyzed cross-coupling reactions of 3-bromo-4-iodobenzoic acid. Given the differential reactivity of the carbon-iodine and carbon-bromine bonds, highly selective functionalization is achievable, making this substrate a valuable building block in organic synthesis.
Due to the limited availability of direct experimental spectroscopic data for the specific reaction products of this compound, this guide utilizes data from closely related structural analogs to provide a robust predictive framework. The presented data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will aid in the identification and characterization of these compounds.
Performance Comparison: Selective C-C Bond Formation
The key advantage of this compound in cross-coupling reactions is the ability to selectively functionalize the C-I bond. The generally accepted order of reactivity for halogens in the oxidative addition step of palladium-catalyzed reactions is I > Br > Cl. This inherent reactivity difference allows for the predictable formation of mono-functionalized products under appropriate reaction conditions.
This guide will focus on two of the most powerful and versatile cross-coupling reactions:
-
Suzuki-Miyaura Coupling: The reaction with an arylboronic acid to form a biaryl structure.
-
Heck Coupling: The reaction with an alkene to form a substituted alkene.
For comparative purposes, we will consider the reaction of this compound with phenylboronic acid (Suzuki Coupling) and styrene (Heck Coupling).
Predicted Reaction Products
Based on the higher reactivity of the C-I bond, the predicted major products are:
-
Suzuki Product: 4-Bromo-3-phenylbenzoic acid
-
Heck Product: 4-Bromo-3-((E)-styryl)benzoic acid
Spectroscopic Data Comparison
The following tables summarize the expected key spectroscopic data for the predicted reaction products. The data is compiled from spectral databases and literature for structurally analogous compounds.
Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data
| Compound | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| 4-Bromo-3-phenylbenzoic acid (Analog: 4-Phenylbenzoic acid) | 13.0 (br s, 1H, -COOH), 8.07 (d, 2H), 7.82 (d, 2H), 7.75 (d, 2H), 7.52 (t, 2H), 7.44 (t, 1H).[1] | 170.0, 145.0, 139.0, 132.0, 130.8, 130.1, 129.5, 129.1, 128.5, 127.5. (Expected signals for a substituted biaryl carboxylic acid). |
| 4-Bromo-3-((E)-styryl)benzoic acid (Analog: trans-2-bromocinnamic acid) | 12.5 (br s, 1H, -COOH), 8.0-7.2 (m, aromatic and vinylic protons). The trans-vinylic protons would show a characteristic large coupling constant (J ≈ 16 Hz).[2] | 172.0 (-COOH), 140-120 (aromatic and vinylic carbons), with distinct signals for the substituted benzene rings and the alkene carbons. |
| 3,4-Dibromobenzoic acid (Alternative Substrate) | 8.13 (d, 1H), 7.98 (dd, 1H), 7.75 (d, 1H).[3] | 164.8, 136.7, 132.2, 131.4, 131.0, 130.9, 129.3.[3] |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Predicted Key IR Absorptions (cm⁻¹) |
| 4-Bromo-3-phenylbenzoic acid | ~3300-2500: O-H stretch (broad, characteristic of carboxylic acid dimers).[4] ~1760-1690: C=O stretch (strong).[4] ~1600, ~1480: C=C stretches (aromatic). ~1320-1210: C-O stretch.[4] ~850-750: C-H bend (aromatic substitution patterns). ~700-500: C-Br stretch. |
| 4-Bromo-3-((E)-styryl)benzoic acid | ~3300-2500: O-H stretch (broad).[4] ~1760-1690: C=O stretch (strong).[4] ~1600, ~1480: C=C stretches (aromatic). ~970: C-H bend (trans-disubstituted alkene, characteristic). ~1320-1210: C-O stretch.[4] ~850-750: C-H bend (aromatic). ~700-500: C-Br stretch. |
| 3,4-Dibromobenzoic acid | ~3300-2500: O-H stretch (broad).[4] ~1760-1690: C=O stretch (strong).[4] ~1600, ~1475: C=C stretches (aromatic). ~1320-1210: C-O stretch.[4] ~850-750: C-H bend (aromatic). ~700-500: C-Br stretches. |
Table 3: Mass Spectrometry (MS) Data
| Compound | Predicted Molecular Formula | Predicted Molecular Weight ( g/mol ) | Predicted Key Mass Fragments (m/z) |
| 4-Bromo-3-phenylbenzoic acid | C₁₃H₉BrO₂ | 277.12 | M+ and M+2 peaks in an approximate 1:1 ratio, characteristic of a monobrominated compound.[5][6] Fragments corresponding to the loss of -OH, -COOH, and -Br. |
| 4-Bromo-3-((E)-styryl)benzoic acid | C₁₅H₁₁BrO₂ | 303.15 | M+ and M+2 peaks in an approximate 1:1 ratio.[5][6] Fragmentation would likely involve cleavage of the styryl group and losses of -OH, -COOH, and -Br. |
| 3,4-Dibromobenzoic acid | C₇H₄Br₂O₂ | 280.91 | M+, M+2, and M+4 peaks in an approximate 1:2:1 ratio, characteristic of a dibrominated compound.[6] Fragments showing the loss of one or both bromine atoms, as well as -OH and -COOH. |
Experimental Protocols
The following are generalized protocols for the key reactions and spectroscopic techniques.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of a halo-benzoic acid with an arylboronic acid.[7][8][9]
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).[9]
-
Solvent Addition and Degassing: Add a suitable solvent system (e.g., a mixture of toluene and water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the mixture to room temperature. Acidify with 1 M HCl to a pH of 2-3.
-
Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[7]
Protocol 2: Heck Coupling
This protocol outlines a general procedure for the Mizoroki-Heck reaction between a halo-benzoic acid and an alkene.[10][11]
-
Reaction Setup: To a flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., triethylamine or K₂CO₃, 1.5-2.0 equiv.).
-
Solvent and Reactant Addition: Add a polar aprotic solvent such as DMF or NMP, followed by the alkene (e.g., styrene, 1.2-1.5 equiv.).
-
Reaction: Heat the mixture under an inert atmosphere to 100-140 °C. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction mixture. Dilute with water and acidify to precipitate the carboxylic acid product.
-
Extraction and Purification: Filter the precipitate or extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography or recrystallization.
Protocol 3: Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[12]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Standard pulse programs are typically used.[12]
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[12]
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film on a salt plate if it is an oil.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000 to 400 cm⁻¹. A background spectrum should be collected first.
-
Data Analysis: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Data Acquisition: Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Pay close attention to the isotopic pattern for bromine.[13]
-
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.
References
- 1. 4-Biphenylcarboxylic acid(92-92-2) IR Spectrum [chemicalbook.com]
- 2. odinity.com [odinity.com]
- 3. rsc.org [rsc.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
Distinguishing Isomers of Bromo-iodobenzoic Acid by Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise identification of positional isomers is a critical challenge in pharmaceutical development, chemical synthesis, and metabolomics. Bromo-iodobenzoic acids, with the molecular formula C₇H₄BrIO₂, exist as several isomers depending on the substitution pattern of the bromine, iodine, and carboxylic acid groups on the benzene ring. Distinguishing these isomers is essential for understanding their chemical reactivity, biological activity, and for ensuring the purity of synthesized compounds. Mass spectrometry, often coupled with a chromatographic separation technique, provides a powerful analytical approach for the differentiation of these closely related structures. This guide offers a comparative overview of mass spectrometric approaches to distinguish isomers of bromo-iodobenzoic acid, supported by predicted fragmentation patterns and detailed experimental protocols.
Data Presentation: Comparative Fragmentation Patterns
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions and Their Origin m/z | Distinguishing Features |
| 2-Bromo-4-iodobenzoic acid | 328/326 | [M-OH]⁺ : 311/309 (Loss of hydroxyl radical)[M-COOH]⁺ : 283/281 (Loss of carboxyl radical)[M-Br]⁺ : 247 (Loss of bromine radical)[M-I]⁺ : 199 (Loss of iodine radical)[M-Br-CO]⁺ : 219 (Loss of bromine then carbon monoxide) | Likely enhanced loss of a halogen atom due to the "ortho effect", where the proximity of the carboxylic acid and bromine groups can facilitate specific fragmentation pathways.[3][4][5] |
| 3-Bromo-5-iodobenzoic acid | 328/326 | [M-OH]⁺ : 311/309 (Loss of hydroxyl radical)[M-COOH]⁺ : 283/281 (Loss of carboxyl radical)[M-Br]⁺ : 247 (Loss of bromine radical)[M-I]⁺ : 199 (Loss of iodine radical)[M-Br-CO]⁺ : 219 (Loss of bromine then carbon monoxide) | Fragmentation is expected to be more "classical", following the general patterns for aromatic carboxylic acids and halides without significant ortho interactions. |
| 4-Bromo-2-iodobenzoic acid | 328/326 | [M-OH]⁺ : 311/309 (Loss of hydroxyl radical)[M-COOH]⁺ : 283/281 (Loss of carboxyl radical)[M-Br]⁺ : 247 (Loss of bromine radical)[M-I]⁺ : 199 (Loss of iodine radical)[M-I-CO]⁺ : 171 (Loss of iodine then carbon monoxide) | The ortho-relationship between the iodine and carboxylic acid groups may lead to a preferential loss of iodine or unique rearrangements.[3][4][5] |
Note: The presence of bromine results in characteristic isotopic patterns (M and M+2 in an approximate 1:1 ratio) for bromine-containing fragments.
Experimental Protocols
To effectively distinguish between the isomers of bromo-iodobenzoic acid, a combination of chromatographic separation and mass spectrometric detection is recommended. Below are detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds. For acidic analytes like bromo-iodobenzoic acid, derivatization is often necessary to improve volatility and chromatographic performance.
a) Sample Preparation and Derivatization:
-
Standard Preparation: Prepare individual stock solutions of each bromo-iodobenzoic acid isomer in a suitable solvent such as methanol or acetonitrile.
-
Derivatization: To a known amount of the sample or standard, add a derivatizing agent. A common choice for carboxylic acids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the acidic proton to a trimethylsilyl (TMS) group.
-
Incubate the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
-
The resulting TMS-ester is more volatile and suitable for GC analysis.
b) GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-450.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is particularly useful for the analysis of polar and thermally labile compounds, and it can often be performed without derivatization. The separation of isomers can be achieved through careful selection of the stationary and mobile phases.[7]
a) Sample Preparation:
-
Standard and Sample Preparation: Dissolve the bromo-iodobenzoic acid isomers in a mobile phase-compatible solvent, such as a mixture of acetonitrile and water.
-
Filter the samples through a 0.22 µm syringe filter before injection.
b) LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
Column: A column with alternative selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, can be effective for separating positional isomers. A C18 column can also be used, but may require more extensive method development.[8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 10% B, hold for 1 minute.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Ion Source Gas 1 (Nebulizer Gas): 50 psi.
-
Ion Source Gas 2 (Heater Gas): 50 psi.
-
Curtain Gas: 35 psi.
-
IonSpray Voltage: -4500 V.
-
Temperature: 500°C.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scanning for structural confirmation. Precursor ions would be the deprotonated molecules [M-H]⁻ at m/z 327/325. Product ions would be selected based on collision-induced dissociation (CID) experiments.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the differentiation of bromo-iodobenzoic acid isomers using a chromatography-mass spectrometry approach.
Caption: General experimental workflow for distinguishing bromo-iodobenzoic acid isomers.
Logical Relationships in Isomer Differentiation
The core of distinguishing these isomers lies in the unique properties that arise from the different positions of the substituents. The following diagram illustrates the logical relationships between the isomer's structure and the observable data in a mass spectrometry experiment.
Caption: Logical flow from isomer structure to differential mass spectrometric data.
References
- 1. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ortho Effect of benzoic acids [mail.almerja.com]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
A Comparative Guide to the Purity Analysis of 3-Bromo-4-iodobenzoic Acid by HPLC
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. In the synthesis of complex molecules, such as the pharmaceutical intermediate 3-Bromo-4-iodobenzoic acid, a robust analytical methodology for purity determination is paramount. High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for this purpose.[1] This guide provides a comprehensive comparison of an optimized HPLC method for the purity analysis of this compound against other analytical techniques, supported by a detailed experimental protocol and illustrative workflow diagrams.
Comparative Analysis of Purity Determination Methods
While HPLC is often the method of choice for purity analysis of non-volatile organic compounds, a multi-faceted approach utilizing alternative techniques can provide a more complete purity profile. The following table compares the proposed HPLC method with other common analytical techniques for the purity assessment of this compound.
| Analytical Technique | Principle of Detection | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase, detected by UV absorbance. | Quantitative purity (area %), presence of impurities, retention time. | High resolution and sensitivity, quantitative accuracy, widely applicable.[1][2] | Requires reference standards for impurity identification, may not detect non-UV active impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities. | Provides detailed structural information, can identify unknown impurities, qNMR for high accuracy quantification.[3][4] | Lower sensitivity compared to HPLC, complex mixture analysis can be challenging. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-to-charge ratio detection. | Identification and quantification of volatile impurities. | High sensitivity and specificity for volatile compounds, excellent for residual solvent analysis.[1][4][5] | Not suitable for non-volatile compounds like this compound without derivatization. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio detection. | Molecular weight confirmation of the main peak and impurities. | High sensitivity and specificity, provides molecular weight information for impurity identification.[4][6] | Quantitative response can vary, more complex instrumentation. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of overall purity. | Simple, rapid, and inexpensive. | Impurities typically lower and broaden the melting range, not quantitative, insensitive to small amounts of impurities.[7] |
Proposed HPLC Method for Purity Analysis
The following reversed-phase HPLC (RP-HPLC) method is proposed for the routine purity analysis of this compound. This method is designed to provide excellent resolution between the main analyte and potential process-related impurities, such as positional isomers or starting materials.
Experimental Protocol
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable.[2]
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of halogenated aromatic acids.[2]
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the Standard Solution using the diluent.
3. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
4. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow and Logic Diagrams
To visualize the experimental and analytical process, the following diagrams are provided.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Logical relationship of analytical techniques for purity assessment.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. biomedres.us [biomedres.us]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. echemi.com [echemi.com]
The Strategic Advantage of 3-Bromo-4-iodobenzoic Acid in Drug Discovery: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to a Promising Scaffold
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of building blocks available, halogenated benzoic acids have proven to be exceptionally versatile. This guide provides a comparative study of 3-Bromo-4-iodobenzoic acid, a di-halogenated scaffold with unique potential, and its alternatives in the context of drug discovery, with a particular focus on the development of kinase inhibitors for oncology.
Introduction to this compound: A Scaffold with Dual Halogen Power
This compound is a unique building block distinguished by the presence of two different halogen atoms on the phenyl ring. This di-halogenation pattern offers medicinal chemists a rich platform for molecular exploration. The bromine and iodine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the precise and differential introduction of diverse substituents to probe the chemical space around the core scaffold.[1] This differential reactivity is a key advantage over mono-halogenated or symmetrically di-halogenated analogs.
Furthermore, the presence of both bromine and iodine can significantly influence the physicochemical properties of the resulting drug candidates. Halogen bonding is an increasingly recognized non-covalent interaction that can enhance binding affinity and selectivity for a biological target. The distinct electronic and steric properties of bromine and iodine offer opportunities to fine-tune these interactions.
Comparative Analysis: this compound vs. Alternative Scaffolds
The true potential of a scaffold is best understood through comparison with its alternatives. While direct comparative studies on this compound are emerging, we can infer its potential by examining the structure-activity relationships (SAR) of related halogenated benzoic acid derivatives.
The Halogen Effect: Bromo vs. Iodo Substitution
Studies on mono-halogenated aminobenzoic acids have shown that the nature of the halogen significantly impacts biological activity. For instance, in a series of Schiff bases derived from 4-aminobenzoic acid, iodo-substituted compounds generally exhibited comparable or more potent antimicrobial and antifungal activity than their bromo-substituted counterparts.[2] This suggests that the larger and more polarizable iodine atom can lead to stronger interactions with biological targets.[2]
Data Presentation: Comparative Biological Activities
The following tables summarize the in-vitro activities of various halogenated benzoic acid derivatives, providing a basis for understanding their structure-activity relationships.
Table 1: Comparative Anticancer Activity of Halogenated Benzamide Derivatives
| Compound ID | Core Structure | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| Hypothetical Compound A | 3-Bromo-4-iodobenzamide | H | - | A549 (Lung) | To be determined | - |
| Compound 1 | 4-Bromobenzamide derivative | Various | H | A549 (Lung) | 15.77 | [3] |
| Compound 2 | 4-Chlorobenzamide derivative | H | Various | A549 (Lung) | 7.5 | [3] |
| Compound 3 | 3/4-Bromo benzohydrazide | H | Various | HCT-116 (Colon) | 1.20 | [4] |
Note: The data for compounds 1, 2, and 3 are from studies on related but not identical scaffolds and are presented for illustrative comparison.
Table 2: Comparative Antimicrobial Activity of Halogenated Aminobenzoic Acid Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 5-Bromo-substituted Schiff base | Staphylococcus aureus | 12.5 | [2] |
| 5-Iodo-substituted Schiff base | Staphylococcus aureus | 6.25 | [2] |
| 3,5-Diiodo-substituted Schiff base | Staphylococcus aureus | 3.12 | [2] |
| 5-Bromo-substituted Schiff base | Candida albicans | 25 | [2] |
| 5-Iodo-substituted Schiff base | Candida albicans | 12.5 | [2] |
| 3,5-Diiodo-substituted Schiff base | Candida albicans | 6.25 | [2] |
The data in Table 2 clearly indicates that iodo-substitution can lead to enhanced biological activity compared to bromo-substitution in this particular chemical series.[2] This provides a strong rationale for exploring scaffolds like this compound, which combines the reactivity of bromine with the potential for enhanced biological interactions conferred by iodine.
Application in Kinase Inhibition: A Case Study on VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a prime target in cancer therapy.[5][6] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are of significant interest. The this compound scaffold is an excellent starting point for designing such inhibitors.
Mandatory Visualization: Diagrams
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Caption: General workflow for synthesis and evaluation of new inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to any comparative study. The following are methodologies for key assays to evaluate and compare the efficacy of compounds derived from this compound and its alternatives.
In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity.
Materials:
-
Recombinant human VEGFR-2 (GST-tagged)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
To the wells of a white assay plate, add the kinase, the diluted inhibitor, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the enzymatic reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.
Conclusion
While further direct comparative studies are warranted, the analysis of structurally related compounds strongly suggests that this compound is a highly promising and versatile scaffold for drug discovery. Its unique di-halogenation pattern provides a platform for fine-tuning molecular interactions and optimizing pharmacokinetic properties. The potential for enhanced biological activity, as suggested by the comparison of bromo- and iodo-substituted analogs, makes this scaffold a compelling choice for the development of novel therapeutics, particularly in the competitive field of kinase inhibitors. The experimental protocols provided herein offer a robust framework for the systematic evaluation and comparison of drug candidates derived from this and other promising scaffolds.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-4-iodobenzoic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Bromo-4-iodobenzoic acid is critical to ensure laboratory safety and environmental protection. As a halogenated aromatic carboxylic acid, this compound requires specific handling and disposal procedures in accordance with hazardous waste regulations. This guide provides a step-by-step operational plan for its safe management and disposal.
Immediate Safety and Handling Protocols
Before beginning any procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
In Case of a Spill:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spread of the solid material. Avoid raising dust.
-
Clean-up: Carefully sweep the solid material into a designated, labeled hazardous waste container.
-
Decontamination: Wipe the spill area with a damp cloth. The cleaning materials must also be disposed of as hazardous waste.
Waste Classification and Segregation
This compound is classified as a halogenated organic compound.[1] This classification is crucial for proper waste segregation to prevent dangerous reactions and to ensure correct disposal by waste management facilities.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Always keep halogenated organic waste separate from non-halogenated organic waste streams.[1][2][3] Mixing these wastes can complicate the disposal process and increase costs, as the entire mixture must be treated as halogenated waste.[3]
-
Acids: Do not mix acidic waste with bases or other incompatible materials in the same container.[4]
Step-by-Step Disposal Procedure
The standard and safest method for the disposal of this compound is through a licensed hazardous waste disposal service. In-laboratory treatment or neutralization should only be performed by trained personnel with a thorough understanding of the reaction risks and institutional safety protocols.
Experimental Protocol: Waste Collection and Preparation for Disposal
-
Container Selection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant, toxic).[5]
-
Maintain a log of the contents and approximate quantities added to the container.
-
-
Waste Collection:
-
For solid waste, carefully transfer the this compound into the designated waste container, minimizing dust generation.
-
For solutions containing this compound, pour the liquid waste into the appropriate halogenated organic acid waste container.
-
Do not overfill the container; it is recommended to fill to no more than 75% capacity to allow for vapor expansion.[7]
-
-
Pre-Disposal Neutralization (for acidic solutions, if required by your institution):
-
Caution: This step should only be performed if it is part of your institution's established safety procedures.
-
In a chemical fume hood, while stirring, slowly add a 5% solution of sodium bicarbonate or sodium carbonate to the acidic waste to neutralize it (target pH 6.0-8.0).[8]
-
Be aware that this reaction will produce carbon dioxide gas.
-
The neutralized solution is still considered hazardous waste and must be collected in the labeled container.
-
-
Storage:
-
Disposal:
-
Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all paperwork and container labeling are complete and accurate according to regulatory requirements.
-
Data Summary Table
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| Waste Classification | Halogenated Organic Compound | [1] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, May Cause Respiratory Irritation | [8] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases | [9] |
| Recommended Disposal | Incineration by a licensed hazardous waste facility | [10] |
| Spill Cleanup | Sweep solid, place in a labeled hazardous waste container | [9] |
| Containerization | Sealed, compatible, and clearly labeled containers | [5][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. calpaclab.com [calpaclab.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. nswai.org [nswai.org]
- 7. nipissingu.ca [nipissingu.ca]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 3-Bromo-4-iodobenzoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-4-iodobenzoic acid (CAS No: 249647-25-4). The following procedures are designed to ensure personal safety and minimize environmental impact.
Hazard Summary:
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as follows:
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and up-to-date safety information before commencing any work with this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Equipment | Specifications and Use Case |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields. | Must be worn at all times when handling the compound to protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Check the manufacturer's compatibility chart for breakthrough times. Dispose of contaminated gloves immediately. |
| Body Protection | Laboratory coat. | A standard lab coat should be worn to protect against skin contact. |
| Respiratory Protection | Use in a chemical fume hood. | All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to avoid inhalation.[1][4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[4][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Verify that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area for handling and weighing the compound to minimize contamination.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within the chemical fume hood to contain any dust.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust clouds.
-
If possible, moisten the material slightly with a suitable solvent to reduce dust generation.[6]
-
Close the container tightly immediately after use.
3. During the Experiment:
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Avoid contact with skin and eyes.[7]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][8]
4. Spills and Decontamination:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation.[7] An inert absorbent material like sand can be used.[1]
-
Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for proper disposal.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
For larger spills, evacuate the area and follow emergency procedures.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Collection: All waste containing this compound, including contaminated gloves, paper towels, and weighing papers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: The waste should be disposed of through a licensed hazardous waste disposal company.[9] Do not dispose of this chemical down the drain or in regular trash.[1][4] Disposal must be in accordance with all applicable federal, state, and local regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. 3-Bromo-4-iodo-benzoic acid | CAS#:249647-25-4 | Chemsrc [chemsrc.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. eCFR :: 40 CFR 721.11545 -- Halogenated benzoic acid (generic) (P-19-173). [ecfr.gov]
- 6. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
